Sitofibrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55902-94-8 |
|---|---|
Molecular Formula |
C39H59ClO3 |
Molecular Weight |
611.3 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C39H59ClO3/c1-9-27(25(2)3)11-10-26(4)33-18-19-34-32-17-12-28-24-31(20-22-38(28,7)35(32)21-23-39(33,34)8)42-36(41)37(5,6)43-30-15-13-29(40)14-16-30/h12-16,25-27,31-35H,9-11,17-24H2,1-8H3/t26-,27-,31+,32+,33-,34+,35+,38+,39-/m1/s1 |
InChI Key |
AKGJIVJDHCUPMI-ISMOLGHHSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Molecular Action of Sitofibrate on PPAR-alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the molecular mechanism by which sitofibrate, a member of the fibrate class of hypolipidemic agents, exerts its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha).
Core Mechanism of Action: PPAR-alpha Activation
This compound's primary mechanism of action is centered on its function as a potent agonist for PPAR-alpha, a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[1][2] The activation of PPAR-alpha by this compound initiates a cascade of molecular events that ultimately leads to a significant modulation of lipid metabolism.
The process begins with this compound binding to the ligand-binding domain (LBD) of PPAR-alpha.[3] This binding induces a conformational change in the receptor, which facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1][4] This newly formed PPAR-alpha/RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
Upon binding to a PPRE, the ligand-activated PPAR-alpha/RXR complex recruits a suite of co-activator proteins. This action displaces co-repressor complexes that are typically bound to the unliganded receptor, thereby maintaining the target genes in a silent state. The recruitment of co-activators initiates the assembly of the transcriptional machinery, leading to the upregulation of genes involved in multiple facets of lipid metabolism.
Figure 1. this compound's PPAR-alpha signaling pathway.
Quantitative Analysis of Fibrate-PPAR-alpha Interaction
While specific quantitative data for this compound is limited in publicly accessible literature, data from other fibrates, such as fenofibric acid (the active metabolite of fenofibrate), provide valuable insights into the potency and efficacy of this drug class. Fibrates are known to be high-affinity ligands for PPAR-alpha.
| Parameter | Fibrate Example | Value | Target Gene | Cell/System |
| EC50 | Fenofibric Acid | 9.47 µM | PPAR-alpha Activation | Reporter Assay |
| Binding Affinity (Kd) | Unsaturated Fatty Acyl-CoAs | 1-14 nM | PPAR-alpha | Direct Fluorescence Binding |
| Gene Upregulation | Clofibrate | Moderately Increased | Various PPAR-alpha targets | Pig Liver & Adipose Tissue |
| Gene Upregulation | Fenofibrate | Decreased (38-66%) | NPC1L1 mRNA & protein | Mouse Small Intestine |
Experimental Protocols: Luciferase Reporter Gene Assay
A standard method to quantify the activation of PPAR-alpha by a compound like this compound is the luciferase reporter gene assay.
Objective: To determine the dose-dependent activation of human PPAR-alpha by this compound.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the full-length human PPAR-alpha gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.
-
-
Treatment: Post-transfection, cells are treated with varying concentrations of this compound (or a vehicle control, typically DMSO).
-
Incubation: Cells are incubated for 24-48 hours to allow for PPAR-alpha activation and subsequent luciferase expression.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The fold activation relative to the vehicle control is calculated, and an EC50 value is determined by fitting the dose-response data to a non-linear regression curve.
Figure 2. Workflow for a PPAR-alpha luciferase reporter assay.
Downstream Physiological Effects
The activation of PPAR-alpha by this compound leads to the transcriptional regulation of a broad array of genes, resulting in several beneficial physiological effects on lipid metabolism:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding enzymes for mitochondrial and peroxisomal beta-oxidation (e.g., Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX)), leading to increased catabolism of fatty acids.
-
Reduced Plasma Triglycerides: Increased expression of Lipoprotein Lipase (LPL) and decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Increased HDL Cholesterol: Increased expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, the major protein components of High-Density Lipoprotein (HDL), contributing to reverse cholesterol transport.
-
Anti-inflammatory Effects: PPAR-alpha activation can also exert anti-inflammatory effects by negatively interfering with pro-inflammatory signaling pathways, such as NF-κB.
References
An In-depth Technical Guide to the Conceptual Chemical Entity: Sitofibrate
Introduction
The term "Sitofibrate" does not correspond to a recognized single chemical entity with a registered CAS number or a standardized IUPAC name in major chemical databases. It is hypothesized that "this compound" represents a conceptual combination therapy or a co-formulation involving a fibrate drug and sitosterol. Fibrates are a class of amphipathic carboxylic acids that are used for their lipid-modifying effects, primarily in the treatment of hypertriglyceridemia. Sitosterol is a plant-derived sterol known for its ability to inhibit cholesterol absorption. This guide will provide a detailed technical overview of the components that would conceptually constitute "this compound," focusing on a representative fibrate, Fenofibrate, and β-sitosterol.
Section 1: Chemical Structure and Properties
The chemical identity of "this compound" is presumed to be a combination of a fibrate and sitosterol. Below are the details for Fenofibrate and β-sitosterol.
1.1 Fenofibrate
Fenofibrate is a widely used fibric acid derivative.[1][2]
-
IUPAC Name: propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
-
CAS Number: 49562-28-9
-
Chemical Formula: C₂₀H₂₁ClO₄
-
Molecular Weight: 360.8 g/mol
Table 1: Physicochemical Properties of Fenofibrate
| Property | Value |
| Melting Point | 79-82 °C |
| Solubility | Practically insoluble in water |
| pKa | Not applicable (ester) |
| LogP | 5.25 |
1.2 β-Sitosterol
β-Sitosterol is one of several phytosterols with a chemical structure similar to that of cholesterol.
-
IUPAC Name: (3β)-Stigmast-5-en-3-ol
-
CAS Number: 83-46-5
-
Chemical Formula: C₂₉H₅₀O
-
Molecular Weight: 414.7 g/mol
Table 2: Physicochemical Properties of β-Sitosterol
| Property | Value |
| Melting Point | 136-140 °C |
| Solubility | Insoluble in water; soluble in chloroform, ethanol |
| pKa | Not applicable (alcohol) |
| LogP | 8.9 |
Section 2: Mechanism of Action and Signaling Pathways
The therapeutic effect of a conceptual "this compound" would arise from the complementary mechanisms of action of its constituent parts: the lipid-modifying effects of the fibrate component and the cholesterol absorption inhibition by sitosterol.
2.1 Fibrate Mechanism of Action: PPARα Activation
Fibrates, including fenofibrate, exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism.
Key effects of PPARα activation by fibrates include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Increased Apolipoprotein A-I and A-II Expression: This leads to increased production of High-Density Lipoprotein (HDL).
-
Increased Fatty Acid Oxidation: Fibrates stimulate the uptake and oxidation of fatty acids in the liver and muscle.
-
Decreased Apolipoprotein C-III Expression: This apolipoprotein is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.
2.2 Sitosterol Mechanism of Action: Cholesterol Absorption Inhibition
β-Sitosterol and other plant sterols have a structure similar to cholesterol. In the intestine, they compete with dietary and biliary cholesterol for incorporation into micelles, which are necessary for cholesterol absorption. This competition leads to a reduction in the amount of cholesterol absorbed into the circulation.
Section 3: Experimental Protocols
Detailed methodologies for key experiments related to the components of "this compound" are provided below.
3.1 In Vitro PPARα Activation Assay
This protocol describes a cell-based reporter assay to determine the activation of PPARα by a test compound like a fibrate.
Workflow:
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 24-well plates and co-transfected with a PPARα expression plasmid, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing the test compound (e.g., fenofibric acid, the active metabolite of fenofibrate) at various concentrations or a vehicle control (e.g., DMSO).
-
Luminometry: Following a 24-hour incubation with the test compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to the vehicle control.
3.2 In Vivo Cholesterol Absorption Study
This protocol outlines an animal study to assess the effect of a compound like sitosterol on cholesterol absorption.
Methodology:
-
Animal Model: Male C57BL/6 mice are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimation and Diet: Mice are acclimated for one week and then fed a diet containing the test compound (sitosterol) or a control diet for two weeks.
-
Tracer Administration: On the day of the experiment, mice are fasted for 4 hours and then administered an oral gavage of corn oil containing [³H]-cholesterol and [¹⁴C]-sitostanol (as a non-absorbable marker).
-
Fecal Collection: Feces are collected for 72 hours post-gavage.
-
Sample Analysis: The fecal samples are homogenized, and the levels of [³H] and [¹⁴C] are determined by liquid scintillation counting.
-
Calculation of Cholesterol Absorption: The percentage of cholesterol absorption is calculated using the following formula: % Absorption = 100 * (1 - (fecal [³H]/[¹⁴C]) / (dosed [³H]/[¹⁴C]))
Section 4: Quantitative Data Summary
The following tables summarize the expected quantitative effects of fenofibrate and sitosterol on lipid parameters based on clinical and preclinical data.
Table 3: Typical Effects of Fenofibrate Monotherapy on Lipid Profile
| Parameter | Change from Baseline |
| Triglycerides | ↓ 30-50% |
| Total Cholesterol | ↓ 15-25% |
| LDL-Cholesterol | ↓ 10-20% |
| HDL-Cholesterol | ↑ 10-20% |
| Apolipoprotein B | ↓ 15-25% |
| Apolipoprotein A-I | ↑ 5-15% |
Table 4: Typical Effects of Sitosterol Supplementation on Cholesterol Levels
| Parameter | Change from Baseline |
| Total Cholesterol | ↓ 5-10% |
| LDL-Cholesterol | ↓ 8-15% |
| HDL-Cholesterol | No significant change |
| Triglycerides | No significant change |
While "this compound" is not a formally recognized compound, the conceptual combination of a fibrate like fenofibrate and a plant sterol like β-sitosterol presents a dual-pronged approach to managing dyslipidemia. The fibrate component would primarily address high triglyceride levels and low HDL cholesterol through PPARα activation, while the sitosterol component would specifically target the reduction of LDL cholesterol by inhibiting its absorption. This technical guide provides the foundational chemical, mechanistic, and experimental details for understanding the individual components that would comprise such a combination therapy. Further research would be required to evaluate the safety and efficacy of a co-formulated product.
References
An In-depth Technical Guide to the Discovery and Synthesis of Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate is a third-generation fibric acid derivative used for the treatment of hyperlipidemia and hypercholesterolemia.[1][2][3] It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[4] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of fenofibrate, along with its physicochemical properties and relevant clinical data. Fenofibrate was first patented in 1969 and approved for medical use in 1975.[5] In 2023, it was the 83rd most commonly prescribed medication in the United States, with over 8 million prescriptions.
Physicochemical Properties of Fenofibrate
Fenofibrate is a white crystalline solid with the following properties:
| Property | Value | Unit | Source |
| Molecular Formula | C₂₀H₂₁ClO₄ | ||
| Molecular Weight | 360.8 | g/mol | |
| Melting Point | 79 - 82 | °C | |
| logPoct/wat | 4.680 | ||
| Water Solubility | Very poorly soluble | ||
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and DMF | mg/mL | |
| UV/Vis λmax | 287 | nm |
Synthesis of Fenofibrate
A common and industrially scalable method for the synthesis of fenofibrate involves the esterification of fenofibric acid.
Experimental Protocol: Synthesis of Fenofibrate
Materials:
-
Fenofibric acid
-
Dimethyl sulfoxide (DMSO)
-
Isopropyl acetate
-
Potassium carbonate (K₂CO₃)
-
2-bromopropane
-
Isopropanol
-
Pure water
Procedure:
-
A solution of fenofibric acid in a mixture of dimethyl sulfoxide and isopropyl acetate is prepared.
-
Potassium carbonate is added to the solution at ambient temperature with stirring.
-
The reaction mixture is heated to 85-90°C for 45 minutes.
-
The temperature is then lowered to approximately 80°C, and 2-bromopropane and additional isopropyl acetate are added over 50 minutes.
-
The mixture is stirred at 85-95°C for 5 hours.
-
After cooling to about 80°C, the solvents are removed by concentration.
-
Isopropanol and pure water are added to the residue, and the mixture is brought to a gentle reflux for 10 minutes, followed by hot filtration.
-
The filtrate is slowly cooled to 0°C with stirring to induce crystallization.
-
The crystallized fenofibrate is collected by filtration, washed with ice-cold isopropanol, and dried under a vacuum at 45-50°C.
This process yields fenofibrate with a purity of greater than 99.5%.
Synthesis Workflow
Caption: Industrial synthesis workflow for Fenofibrate.
Mechanism of Action
Fenofibrate's therapeutic effects are mediated by its active metabolite, fenofibric acid, which is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.
The activation of PPARα by fenofibric acid leads to:
-
Increased Lipolysis: Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III (ApoC-III), leading to enhanced catabolism of triglyceride-rich lipoproteins.
-
Increased Fatty Acid Oxidation: Stimulation of genes involved in fatty acid uptake and beta-oxidation in the liver.
-
Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).
-
Reduced VLDL Production: A combination of increased fatty acid catabolism and reduced triglyceride synthesis results in decreased production of very-low-density lipoprotein (VLDL) by the liver.
PPARα Signaling Pathway
Caption: Fenofibrate's mechanism via PPARα activation.
Clinical Efficacy and Pharmacokinetics
Numerous clinical trials have demonstrated the efficacy of fenofibrate in managing dyslipidemia.
Clinical Trial Data
| Trial | Population | Treatment | Key Findings |
| FIELD Study | 9,795 patients with type 2 diabetes | Fenofibrate 200 mg/day vs. placebo | - 11% non-significant reduction in the primary endpoint (non-fatal MI and CHD death).- 24% reduction in non-fatal myocardial infarction.- 27% relative risk reduction in cardiovascular disease events in patients with marked dyslipidemia. |
| ACCORD-Lipid Trial | Patients with type 2 diabetes | Fenofibrate + simvastatin vs. placebo + simvastatin | Showed a benefit of fenofibrate in the subgroup of patients with high triglycerides and low HDL-C. |
| LENS Trial | >1,100 patients with diabetic retinopathy | Fenofibrate vs. placebo | 27% reduction in the progression of diabetic retinopathy or the need for treatment. |
| PBC Trial | 117 treatment-naive patients with Primary Biliary Cholangitis | Fenofibrate + UDCA vs. UDCA alone | Combination therapy resulted in a significantly higher biochemical response rate (81.4% vs. 64.3%). |
Pharmacokinetic Parameters of Fenofibric Acid
| Parameter | Value | Unit | Condition |
| Half-life | 23 | hours | Healthy subjects |
| up to 143 | hours | Patients with renal failure | |
| Cmax | 23 | mg/L | Steady-state, 200mg micronized fenofibrate |
| Tmax | ~5.4 | hours | Steady-state, 200mg micronized fenofibrate |
| Volume of Distribution | 0.89 | L/kg | |
| Protein Binding | >99% | Primarily to albumin | |
| Oral Clearance | 1.1 - 1.2 | L/h | |
| Excretion | 60-88% in urine, 5-25% in feces | % of dose |
Note: The absorption of fenofibrate is significantly increased when taken with food.
Conclusion
Fenofibrate is a well-established therapeutic agent for the management of dyslipidemia. Its synthesis is well-documented and scalable for industrial production. The mechanism of action, centered on the activation of PPARα, is well understood and leads to beneficial effects on lipid metabolism. Clinical evidence supports its use in reducing triglyceride levels, with emerging data suggesting benefits in diabetic retinopathy and primary biliary cholangitis.
References
Unraveling the Pharmacological Profile of Fibrates: A Technical Guide
While the specific entity "Sitofibrate" does not appear in current pharmacological literature and may be a misnomer, this technical guide provides an in-depth profile of a closely related and extensively studied fibrate, Fenofibrate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacological properties, mechanism of action, and relevant experimental protocols.
Executive Summary
Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia.[1] They are particularly effective in lowering high concentrations of triglycerides and very-low-density lipoprotein (VLDL) in the plasma, while also moderately increasing high-density lipoprotein (HDL) levels.[1] The pharmacological effects of fibrates are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of numerous genes involved in lipid metabolism. This guide will focus on Fenofibrate as a representative member of this class, detailing its pharmacological actions and the experimental methodologies used to elucidate them.
Mechanism of Action: A Multi-faceted Approach to Lipid Regulation
The primary mechanism of action of fibrates involves the activation of PPARα.[2] This ligand-activated transcription factor heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates gene expression, leading to a cascade of effects on lipid and lipoprotein metabolism.
Key Signaling Pathways:
-
Increased Lipoprotein Lipase (LPL) Synthesis: Fibrates upregulate the expression of the LPL gene, an enzyme responsible for the hydrolysis of triglycerides in VLDL and chylomicrons. This leads to enhanced catabolism of triglyceride-rich lipoproteins.
-
Apolipoprotein Regulation: Fibrates increase the expression of apolipoproteins A-I and A-II, which are major protein components of HDL, thereby promoting HDL formation. Conversely, they decrease the expression of apolipoprotein C-III, an inhibitor of LPL activity, further enhancing triglyceride clearance.
-
Fatty Acid Oxidation: Fibrates stimulate the hepatic uptake and β-oxidation of fatty acids by upregulating the expression of genes involved in fatty acid transport and mitochondrial and peroxisomal fatty acid oxidation. This reduces the availability of fatty acids for triglyceride synthesis.
-
Reduced Triglyceride Synthesis: By modulating the expression of key enzymes involved in hepatic triglyceride synthesis, fibrates lead to a decrease in VLDL production and secretion.
Below is a diagram illustrating the primary signaling pathway of fibrates.
Caption: Fibrate Mechanism of Action via PPARα.
Pharmacokinetics of Fenofibrate
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[3] Fenofibric acid is responsible for the systemic pharmacological effects.
| Parameter | Value | Reference |
| Absorption | Well absorbed, absorption is increased with food. | |
| Metabolism | Rapidly hydrolyzed to fenofibric acid. Fenofibric acid is then primarily conjugated with glucuronic acid. | [3] |
| Active Metabolite | Fenofibric Acid | |
| Protein Binding | >99% (Fenofibric Acid) | |
| Elimination Half-life | Approximately 20 hours (Fenofibric Acid) | |
| Excretion | Primarily via urine as metabolites, mainly fenofibric acid glucuronide. |
Pharmacodynamics of Fenofibrate
The pharmacodynamic effects of fenofibrate are a direct consequence of its mechanism of action on lipid metabolism.
| Parameter | Effect | Magnitude of Change | Reference |
| Triglycerides (TG) | Decrease | 20-50% | |
| Very-Low-Density-Lipoprotein (VLDL) | Decrease | Significant | |
| Low-Density-Lipoprotein (LDL) Cholesterol | Variable (Decrease/Increase) | -5 to +20% | |
| High-Density-Lipoprotein (HDL) Cholesterol | Increase | 10-30% |
Experimental Protocols
In Vitro PPARα Activation Assay
This assay is fundamental to determining the potency of a fibrate in activating its primary molecular target.
Objective: To quantify the activation of the PPARα receptor by a test compound.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) is co-transfected with two plasmids:
-
An expression vector for the human PPARα protein.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
-
Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., fenofibric acid) for a specified period (e.g., 24 hours).
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPARα activation.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the compound.
Caption: Workflow for a PPARα Activation Assay.
Enzyme Inhibition Assays
While the primary mechanism of fibrates is not enzyme inhibition, they can be studied for their effects on various enzymes involved in lipid metabolism. General enzyme inhibition assays can be adapted for this purpose.
Objective: To determine if a compound inhibits the activity of a specific enzyme and to characterize the nature of the inhibition (e.g., competitive, non-competitive).
General Protocol:
-
Reagents:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Test inhibitor (e.g., fenofibric acid).
-
Buffer solution to maintain optimal pH and ionic strength.
-
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor.
-
The reaction is initiated by adding the substrate.
-
The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration (e.g., Michaelis-Menten plot).
-
The data is then transformed (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki). The IC50 (half-maximal inhibitory concentration) can also be calculated.
-
References
- 1. 2-[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid | C32H32Cl3NO8 | CID 66709465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-vitro Studies on Fibrates: A Technical Guide Focused on Sitofibrate Analogs
Introduction to Sitofibrate and the Fibrate Class
This compound is a lipid-lowering agent belonging to the fibrate class of drugs. Fibrates are primarily used to treat hypertriglyceridemia and mixed dyslipidemia. The therapeutic effects of fibrates are mediated through their interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.
The chemical structure of this compound is 2-(4-chlorophenoxy)-2-methylpropanoic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester. While its specific in-vitro profile is not extensively documented, its mechanism of action is presumed to be consistent with other members of the fibrate class.
Fibrates, upon binding to and activating PPARα, form a heterodimer with the Retinoid X Receptor (RXR).[1][2][3][4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This modulation leads to a cascade of effects that ultimately result in reduced plasma triglycerides and, in some cases, a modest increase in high-density lipoprotein (HDL) cholesterol.
Core Mechanism of Action: PPARα Activation
The primary molecular mechanism of fibrates is the activation of PPARα. In-vitro assays are crucial for quantifying the potency and efficacy of fibrates in activating this nuclear receptor.
Experimental Protocol: In-vitro PPARα Transactivation Assay
This assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene.
Objective: To quantify the dose-dependent activation of PPARα by a test compound (e.g., a fibrate).
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain (GAL4-PPARα-LBD).
-
Reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) and supplements.
-
Test compound (e.g., Fenofibric acid, the active metabolite of Fenofibrate) and vehicle control (e.g., DMSO).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a suitable density to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GAL4-PPARα-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the fold induction of luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualization of PPARα Activation Pathway
Caption: Fibrate activation of the PPARα signaling pathway.
Downstream In-vitro Effects of Fibrate-Mediated PPARα Activation
The activation of PPARα by fibrates leads to changes in the expression of genes involved in lipid metabolism. Key downstream effects that can be studied in vitro include the modulation of lipoprotein lipase activity and cholesterol metabolism.
Regulation of Lipoprotein Lipase (LPL) Activity
Fibrates are known to increase the expression and activity of LPL, an enzyme responsible for hydrolyzing triglycerides in very low-density lipoproteins (VLDL) and chylomicrons. They also decrease the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
Objective: To measure the effect of a fibrate on the activity of LPL in a cell-free system or in cell culture.
Materials:
-
Purified LPL or cell lysates from a relevant cell line (e.g., 3T3-L1 adipocytes).
-
A triglyceride-rich substrate (e.g., a commercially available fluorescent triglyceride substrate or a radiolabeled triolein emulsion).
-
Assay buffer.
-
Test compound (fibrate) and vehicle control.
-
Fluorometer or liquid scintillation counter.
Procedure (Cell-Free Assay):
-
Reaction Setup: In a microplate, combine the assay buffer, purified LPL, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the triglyceride substrate.
-
Incubation: Incubate at 37°C for a specified period.
-
Measurement: Measure the fluorescence of the liberated fatty acids or the radioactivity of the partitioned fatty acids.
-
Data Analysis: Calculate the percentage of LPL activity relative to the vehicle control.
Caption: Fibrate-mediated regulation of LPL activity.
Effects on Cholesterol Metabolism
Fibrates can influence cholesterol metabolism, although their primary effect is on triglycerides. In-vitro studies have shown that fibrates can affect cholesterol biosynthesis and efflux.
Objective: To determine the effect of a fibrate on the efflux of cholesterol from macrophages.
Materials:
-
Macrophage cell line (e.g., J774 or THP-1).
-
[³H]-cholesterol.
-
Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor.
-
Test compound (fibrate) and vehicle control.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Labeling: Incubate macrophages with [³H]-cholesterol for 24 hours to label the intracellular cholesterol pools.
-
Equilibration: Wash the cells and incubate in a serum-free medium to allow for equilibration of the radiolabel.
-
Treatment and Efflux: Treat the cells with the test compound in the presence of a cholesterol acceptor (ApoA-I or HDL) for a defined period (e.g., 4-24 hours).
-
Radioactivity Measurement: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.
Quantitative Data Summary
The following table summarizes representative quantitative data from in-vitro studies on Fenofibrate, a well-characterized fibrate. Note: This data is not specific to this compound but is provided as a reference for the expected in-vitro activity of a fibrate.
| Parameter | Assay | Cell Line | Compound | Result | Reference |
| PPARα Activation | Luciferase Reporter Assay | Ishikawa | Fenofibrate | Significant growth inhibition at >25 µM | |
| Cell Proliferation | Cell Growth Assay | Ishikawa | Fenofibrate | 27% reduction in cell growth at 50 µM | |
| Apoptosis Induction | FACS Analysis | Ishikawa | Fenofibrate | Increased apoptosis at doses >25 µM | |
| Gene Expression | Real-Time PCR | HepG2 | Fenofibrate | Dose-dependent increase in CPT1A mRNA |
Conclusion
While direct in-vitro data for this compound remains elusive, the extensive body of research on other fibrates, particularly Fenofibrate, provides a strong framework for understanding its likely molecular mechanisms and cellular effects. The primary in-vitro action of this compound is expected to be the activation of PPARα, leading to the modulation of genes involved in lipid metabolism. This, in turn, is predicted to increase lipoprotein lipase activity and influence cholesterol homeostasis. The experimental protocols and representative data presented in this guide offer a comprehensive overview of the in-vitro methodologies used to characterize the activity of the fibrate class of compounds and can serve as a valuable resource for researchers and drug development professionals investigating this compound and related molecules. Further in-vitro studies are warranted to delineate the specific pharmacological profile of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism [infoscience.epfl.ch]
- 4. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Lipid-Lowering Effects of Fibrates: A Focus on Early-Stage Research
A note on the topic: Initial research for "Sitofibrate" did not yield specific data on a compound with this name in early-stage lipid-lowering research. The scientific literature is rich with information on other fibrate class drugs. This guide will, therefore, focus on the well-documented lipid-lowering effects of fibrates as a class, with a particular emphasis on Fenofibrate, a widely researched and representative compound. This approach allows for a comprehensive overview that fulfills the core requirements of this technical guide.
Introduction
Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia for several decades. Their primary role is to address hypertriglyceridemia and low levels of high-density lipoprotein cholesterol (HDL-C). This technical guide delves into the early-stage research that elucidated the lipid-lowering effects of fibrates, focusing on their mechanism of action, quantitative effects on lipid profiles, and the experimental methodologies employed in these foundational studies.
Mechanism of Action: PPARα Activation
The lipid-modifying effects of fibrates are primarily mediated through their activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that acts as a ligand-activated transcription factor, playing a crucial role in the regulation of lipid and glucose metabolism.[3][4][5]
Signaling Pathway of Fibrate Action
The activation of PPARα by fibrates initiates a cascade of transcriptional events that ultimately lead to a more favorable lipid profile. The general signaling pathway is as follows:
Upon entering the cell, a fibrate molecule binds to and activates PPARα. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism.
Quantitative Effects on Lipid Profiles
Early-stage clinical research on fibrates consistently demonstrated their efficacy in modulating plasma lipid and lipoprotein concentrations. The following tables summarize the quantitative data from key studies on various fibrates.
Table 1: Effects of Fibrates on Plasma Lipids (Percentage Change from Baseline)
| Fibrate | Study Population | LDL-C | HDL-C | Triglycerides | Reference |
| Ciprofibrate (50 mg/day) | Type II Hypercholesterolemia | ↓ 13% | ↑ 8% | ↓ 22% | |
| Ciprofibrate (100 mg/day) | Type II Hypercholesterolemia | ↓ 24% | ↑ 9.8% | ↓ 30% | |
| Fenofibrate | Hypercholesterolemia | ↓ 20.3% | ↑ 11.1% | ↓ 38% | |
| Fenofibrate | Combined Hyperlipidemia | ↓ 6% | ↑ 15.3% | ↓ 45% | |
| Bezafibrate | Hypertriglyceridemia | - | ↑ 19% | ↓ 35% | |
| Clofibrate | Hypertriglyceridemia | - | - | ↓ 61% |
Note: "↓" indicates a decrease, and "↑" indicates an increase.
These studies highlight the robust effect of fibrates in lowering triglycerides and increasing HDL-C. The effect on LDL-C is more variable and can depend on the specific fibrate and the patient's baseline lipid profile.
Key Experimental Protocols
The understanding of fibrate's lipid-lowering effects was built upon various in vivo and in vitro experimental models. Below are detailed methodologies for key experiments.
In Vivo Assessment of Lipid-Lowering Efficacy in Animal Models
Objective: To determine the effect of a fibrate on plasma lipid levels in a controlled animal model of hyperlipidemia.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley rats are often used. Hyperlipidemia is induced by feeding a high-fat diet (e.g., 45% kcal from fat) for a period of 4-8 weeks.
-
Grouping and Treatment: Animals are randomly assigned to a control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) and one or more treatment groups receiving the fibrate compound at different doses, administered daily via oral gavage.
-
Blood Sampling: Blood is collected from the tail vein at baseline (before treatment) and at the end of the study period. Plasma is separated by centrifugation.
-
Lipid Analysis: Plasma concentrations of total cholesterol, HDL-C, and triglycerides are determined using commercially available enzymatic assay kits. LDL-C can be calculated using the Friedewald formula (if triglycerides are <400 mg/dL) or measured directly.
In Vitro Assessment of Lipoprotein Lipase (LPL) Activity
Objective: To investigate the effect of a fibrate on the activity of lipoprotein lipase, a key enzyme in triglyceride metabolism.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes, which are known to secrete LPL.
-
Fibrate Treatment: Differentiated adipocytes are treated with the fibrate compound at various concentrations for a predetermined period (e.g., 24 hours). A vehicle-treated group serves as the control.
-
Sample Preparation: The conditioned medium containing secreted LPL is collected. Alternatively, cell lysates can be prepared to measure intracellular LPL activity.
-
LPL Activity Assay: The assay is typically performed using a substrate emulsion containing a radiolabeled triacylglycerol (e.g., [³H]triolein). The activity of LPL is determined by measuring the rate of release of radiolabeled free fatty acids. Non-radioactive, fluorescence-based assays are also available.
-
Data Analysis: The LPL activity is normalized to the total protein content of the cell lysate or a fixed volume of the conditioned medium. The results from the fibrate-treated groups are then compared to the control group to determine the effect on LPL activity.
Conclusion
The early-stage research on fibrates laid a robust foundation for their clinical use in managing dyslipidemia. Through the activation of PPARα, these compounds orchestrate a complex series of transcriptional events that lead to a significant reduction in plasma triglycerides and an increase in HDL-C levels. The experimental protocols developed during this period, from in vivo animal studies to in vitro enzymatic assays, were crucial in elucidating these mechanisms and quantifying the lipid-lowering efficacy of this important class of drugs. The data gathered from these foundational studies continue to inform our understanding of lipid metabolism and guide the development of novel therapeutic strategies.
References
- 1. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Sitofibrate: An In-depth Technical Guide on its Potential as a Hypolipidemic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sitofibrate, a fibric acid derivative, holds potential as a hypolipidemic agent through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and clinical landscape of fibrates, with a specific focus on the anticipated therapeutic profile of this compound. While clinical data specific to this compound is limited in publicly available literature, this document extrapolates its potential efficacy based on extensive data from analogous fibrates such as fenofibrate and ciprofibrate. This guide details the molecular pathways influenced by PPARα activation, summarizes quantitative data from relevant clinical trials in structured tables, outlines key experimental protocols for evaluating hypolipidemic agents, and provides visualizations of critical signaling and experimental workflows.
Introduction: The Role of Fibrates in Dyslipidemia Management
Dyslipidemia, characterized by elevated levels of triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), alongside reduced high-density lipoprotein cholesterol (HDL-C), is a major risk factor for atherosclerotic cardiovascular disease. Fibrates are a class of drugs that effectively modulate this lipid profile, primarily by lowering triglycerides and increasing HDL-C levels.[1] Their mechanism of action is centered on the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[2]
Mechanism of Action: PPARα-Mediated Lipid Modulation
The primary mechanism through which this compound and other fibrates exert their hypolipidemic effects is by activating PPARα.[2] This activation leads to a cascade of downstream events that collectively improve the lipid profile.
2.1. PPARα Activation and Gene Regulation
Upon binding to a fibrate ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in protein expression and subsequent effects on lipid metabolism.
2.2. Key Downstream Effects
The activation of PPARα by fibrates leads to several key metabolic changes:
-
Increased Lipoprotein Lipase (LPL) Activity: Fibrates increase the expression of LPL, an enzyme responsible for hydrolyzing triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons. This leads to a reduction in circulating triglyceride levels.
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: Fibrates suppress the production of ApoC-III, an inhibitor of LPL. This further enhances LPL activity and triglyceride clearance.
-
Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Expression: Fibrates stimulate the expression of ApoA-I and ApoA-II, the major protein components of HDL. This leads to increased HDL synthesis and reverse cholesterol transport.[2]
-
Increased Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.
Quantitative Data from Clinical Trials of Fibrates
While specific clinical trial data for this compound is not extensively available in the public domain, the following tables summarize the quantitative effects of other fibrates on lipid and apolipoprotein levels, providing a reasonable expectation of this compound's potential performance.
Table 1: Effect of Fibrates on Plasma Lipid and Lipoprotein Levels (Percentage Change from Baseline)
| Fibrate (Daily Dose) | Study Population | Duration | Triglycerides | Total Cholesterol | LDL-C | HDL-C | VLDL-C |
| Ciprofibrate (100 mg) | Hypercholesterolemia | 12 weeks | ↓ 30%[3] | ↓ 20% | ↓ 24% | ↑ 9.8% | - |
| Fenofibrate (200 mg) | Coronary Artery Disease | 16 weeks | - | - | ↓ 22% | - | - |
| Fenofibrate (300 mg) | Hypertriglyceridemia (Type IV) | - | ↓ significant | - | ↑ significant | ↑ significant | ↓ significant |
| Fenofibrate (300 mg) | Hypertriglyceridemia (Type IIb) | - | ↓ significant | ↓ significant | ↓ significant | - | ↓ significant |
| Gemfibrozil (1200 mg) | Hypertriglyceridemia | 4 weeks | ↓ 51% | No significant change | ↑ 11% | ↑ 31% | ↓ 57% |
| Bezafibrate (400 mg) | Primary Hypercholesterolemia | - | - | - | ↓ 15.04 mg/dL | - | - |
Note: "-" indicates data not reported in the cited study.
Table 2: Comparative Efficacy of Fibrates on Apolipoprotein Levels
| Fibrate | Effect on ApoA-I | Effect on ApoB |
| Fenofibrate | ↑ | ↓ |
| Ciprofibrate | ↑ (more than fenofibrate) | ↓ (similar to fenofibrate) |
| Gemfibrozil | ↑ | ↓ |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the hypolipidemic effects of fibrates.
4.1. Clinical Trial Protocol for Lipid-Lowering Efficacy
A typical clinical trial to assess the efficacy of a fibrate like this compound would follow a randomized, double-blind, placebo-controlled design.
4.2. In Vitro PPARα Activation Assay
This assay quantifies the ability of a compound to activate the PPARα receptor.
-
Cell Line: A human hepatoma cell line (e.g., HepG2) is commonly used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
-
Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., this compound).
-
Measurement: Luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPARα activation.
4.3. Lipoprotein Fractionation by Density Gradient Ultracentrifugation
This technique separates lipoproteins based on their density.
-
Sample Preparation: Plasma samples are collected from subjects.
-
Gradient Formation: A density gradient is created in an ultracentrifuge tube using solutions of different densities (e.g., potassium bromide solutions).
-
Ultracentrifugation: The plasma sample is layered on top of the gradient and centrifuged at high speed for an extended period.
-
Fraction Collection: Lipoprotein fractions (VLDL, LDL, HDL) separate into distinct bands within the gradient and are carefully collected.
-
Analysis: The lipid and protein content of each fraction is then analyzed.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a fibrate determines its dosing regimen and potential for drug-drug interactions. While specific data for this compound is limited, fibrates are generally well-absorbed orally and are extensively metabolized in the liver to their active form, fibric acid. The half-life of the active metabolite varies among different fibrates, influencing their dosing frequency.
Conclusion and Future Directions
This compound, as a member of the fibrate class, is anticipated to be an effective hypolipidemic agent, primarily through the activation of PPARα. The resulting modulation of gene expression is expected to lead to a favorable lipid profile, characterized by reduced triglycerides and increased HDL-C. While direct clinical evidence for this compound is not as robust as for other fibrates, the extensive data from related compounds strongly support its potential therapeutic value in the management of dyslipidemia.
Further research, including head-to-head comparative clinical trials, is warranted to definitively establish the efficacy and safety profile of this compound in relation to other available lipid-lowering therapies. Such studies will be crucial in defining its specific role in the clinical armamentarium for the prevention and treatment of atherosclerotic cardiovascular disease.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Fenofibrate from p-Trimethylsilylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Fenofibrate, a common lipid-regulating drug, starting from p-trimethylsilylphenol. Fenofibrate is a fibrate derivative used to treat hypercholesterolemia and hypertriglyceridemia. The synthetic route described herein involves a three-step process: 1) Deprotection of p-trimethylsilylphenol to yield hydroquinone, 2) Friedel-Crafts acylation of hydroquinone with 4-chlorobenzoyl chloride to produce the key intermediate 4-chloro-4'-hydroxybenzophenone, and 3) Williamson ether synthesis of the intermediate with isopropyl 2-bromo-2-methylpropanoate to yield the final product, Fenofibrate. This protocol offers a practical approach for the laboratory-scale synthesis of Fenofibrate and related compounds.
Introduction
Fenofibrate, the isopropyl ester of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is a widely prescribed medication for the management of dyslipidemia. Its synthesis is of significant interest to the pharmaceutical industry. While various synthetic routes have been established, this application note details a pathway commencing with the readily available starting material, p-trimethylsilylphenol. The trimethylsilyl (TMS) group serves as a protecting group for the phenolic hydroxyl, which can be selectively removed under mild conditions. The subsequent Friedel-Crafts acylation and Williamson ether synthesis are fundamental and well-established reactions in organic chemistry, making this synthetic strategy accessible and reliable.
Overall Reaction Scheme
Caption: Synthetic workflow for Fenofibrate from p-trimethylsilylphenol.
Experimental Protocols
Step 1: Synthesis of Hydroquinone from p-Trimethylsilylphenol (Deprotection)
This procedure describes the removal of the trimethylsilyl protecting group from p-trimethylsilylphenol to yield hydroquinone.
Materials:
-
p-Trimethylsilylphenol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-trimethylsilylphenol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M TBAF solution in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude hydroquinone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).
Step 2: Synthesis of 4-Chloro-4'-hydroxybenzophenone (Friedel-Crafts Acylation)
This protocol outlines the Friedel-Crafts acylation of hydroquinone with 4-chlorobenzoyl chloride to form the key intermediate.
Materials:
-
Hydroquinone (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, slowly add 4-chlorobenzoyl chloride.
-
After the addition is complete, add a solution of hydroquinone in anhydrous DCM dropwise, maintaining the temperature at 0-5 °C.
-
After the addition of hydroquinone, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Stir the mixture vigorously until the solid product precipitates.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the crude 4-chloro-4'-hydroxybenzophenone.
-
The crude product can be purified by recrystallization from ethanol or toluene.
Step 3: Synthesis of Fenofibrate (Williamson Ether Synthesis)
This final step describes the etherification of 4-chloro-4'-hydroxybenzophenone to yield Fenofibrate.
Materials:
-
4-Chloro-4'-hydroxybenzophenone (1.0 eq)
-
Isopropyl 2-bromo-2-methylpropanoate (1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or 2-butanone, anhydrous
-
Isopropanol
Procedure:
-
In a round-bottom flask, combine 4-chloro-4'-hydroxybenzophenone, anhydrous K₂CO₃, and anhydrous acetone (or 2-butanone).
-
Add isopropyl 2-bromo-2-methylpropanoate to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the residue with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude Fenofibrate.
-
Recrystallize the crude product from isopropanol to obtain pure Fenofibrate.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Typical Yield (%) | Melting Point (°C) |
| 1 | p-Trimethylsilylphenol | - | TBAF | THF | 85-95 | 172-175 (Hydroquinone) |
| 2 | Hydroquinone | 4-Chlorobenzoyl chloride | AlCl₃ | Dichloromethane | 70-85 | 175-177 (4-Chloro-4'-hydroxybenzophenone) |
| 3 | 4-Chloro-4'-hydroxybenzophenone | Isopropyl 2-bromo-2-methylpropanoate | K₂CO₃ | Acetone | 80-90 | 79-82 (Fenofibrate) |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
-
4-Chlorobenzoyl chloride is corrosive and a lachrymator.
-
TBAF is corrosive and should be handled with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Fenofibrate from p-trimethylsilylphenol. The procedures are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The provided data and experimental details will be a valuable resource for researchers and professionals involved in the synthesis of fibrate-based drugs and other pharmaceutical compounds.
Application Note: Quantification of Sitofibrate Using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Introduction
Sitofibrate is a fibrate class lipid-lowering agent. For quality control and research purposes, a reliable and accurate analytical method for its quantification is essential. This application note details a robust RP-HPLC method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The described method is adapted from established and validated protocols for fenofibrate, a structurally related compound, ensuring high precision, accuracy, and sensitivity.
Chromatographic Conditions
The separation and quantification are achieved using a C18 column with an isocratic mobile phase, followed by UV detection. The method parameters have been optimized for excellent peak symmetry and resolution.
Experimental Protocol
1. Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic Pumping System
-
UV-Vis Detector
-
Autosampler
-
Column Oven
-
Data Acquisition and Processing Software
2. Chemicals and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Ortho-phosphoric acid (AR Grade)
-
Methanol (HPLC Grade)
3. Chromatographic Parameters
| Parameter | Value |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (pH 3.0 adjusted with ortho-phosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
4. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 80 µg/mL to 240 µg/mL using the mobile phase.
5. Preparation of Sample Solutions (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
From the filtered solution, prepare a suitable dilution to obtain a final concentration within the calibration range (e.g., 150 µg/mL).
6. Method Validation Summary
The adapted method is validated according to ICH guidelines to ensure its suitability for the intended purpose. The following validation parameters are assessed:
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 87-232 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.13 - 100.74% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | To be determined for this compound |
| Limit of Quantification (LOQ) | To be determined for this compound |
| System Suitability (Tailing Factor) | < 2.0 |
| System Suitability (Theoretical Plates) | > 2000 |
7. Data Analysis
The concentration of this compound in the sample solutions is determined by comparing the peak area of the sample with the peak area of the standard from the calibration curve.
Experimental Workflowdot
// Node Definitions prep [label="Sample and Standard\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="HPLC System", fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="C18 Column\n(250mm x 4.6mm, 5µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase [label="Mobile Phase\nACN:H2O (60:40, pH 3.0)\nFlow: 1.0 mL/min", fillcolor="#34A853", fontcolor="#FFFFFF"]; detector [label="UV Detector\n(240 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Data Acquisition\nand Processing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; results [label="Quantification of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> hplc [label="Inject 20 µL"]; mobile_phase -> hplc; hplc -> column [label="Separation"]; column -> detector [label="Elution"]; detector -> data [label="Signal"]; data -> results [label="Analysis"]; }
Application Notes and Protocols for the NMR Spectroscopic Characterization of Fenofibrate
ABSTRACT
This document provides detailed application notes and experimental protocols for the structural characterization and purity assessment of Fenofibrate using Nuclear Magnetic Resonance (NMR) spectroscopy. Fenofibrate, a widely used lipid-lowering drug, can be effectively analyzed using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques. These methods offer comprehensive structural elucidation and quantitative analysis, crucial for drug development, quality control, and metabolic studies. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry.
INTRODUCTION
Fenofibrate, chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and purity. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of pharmaceutical compounds.[2] It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.
This application note details the use of ¹H NMR and ¹³C NMR spectroscopy for the qualitative and quantitative analysis of Fenofibrate. It includes protocols for sample preparation, data acquisition, and spectral interpretation.
DATA PRESENTATION
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Fenofibrate. These values are compiled from literature data and are essential for the structural verification of the molecule.[3][4][5]
Table 1: ¹H NMR Spectroscopic Data for Fenofibrate
| Assignment | Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Multiplicity | Integration |
| Isopropyl-CH₃ | 1.15 | Doublet | 6H |
| Gem-dimethyl-CH₃ | 1.60 | Singlet | 6H |
| Isopropyl-CH | 4.97 | Septet | 1H |
| Aromatic H (phenoxy) | 7.00 | Doublet | 2H |
| Aromatic H (benzoyl) | 7.55 | Doublet | 2H |
| Aromatic H (benzoyl) | 7.68 | Doublet | 2H |
| Aromatic H (phenoxy) | 7.72 | Doublet | 2H |
Table 2: ¹³C NMR Spectroscopic Data for Fenofibrate
| Assignment | Chemical Shift (δ) ppm |
| Isopropyl-CH₃ | 21.5 |
| Gem-dimethyl-CH₃ | 25.0 |
| Isopropyl-CH | 69.3 |
| C(CH₃)₂ | 82.5 |
| Aromatic CH (phenoxy) | 118.5 |
| Aromatic C (phenoxy) | 129.5 |
| Aromatic CH (benzoyl) | 130.5 |
| Aromatic CH (benzoyl) | 131.5 |
| Aromatic C-Cl | 135.0 |
| Aromatic C (benzoyl) | 138.0 |
| Aromatic C-O | 159.0 |
| Ester C=O | 172.5 |
| Ketone C=O | 194.5 |
EXPERIMENTAL PROTOCOLS
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the Fenofibrate sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The chosen standard should have a resonance that does not overlap with any of the analyte signals.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure this is at least 5 times the longest T₁ of the protons of interest).
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Peak Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Structural Assignment: Assign the observed signals to the corresponding nuclei in the Fenofibrate structure based on their chemical shifts, multiplicities, and integration values, as well as by comparison with reference data and 2D NMR experiments (COSY, HSQC, HMBC) if necessary.
VISUALIZATIONS
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a small molecule like Fenofibrate using NMR spectroscopy.
Caption: Workflow for NMR-based characterization of Fenofibrate.
Logical Relationship of NMR Data for Structure Elucidation
This diagram shows the logical connections between different NMR experiments and the information derived for structural elucidation.
Caption: Logical flow of information from NMR experiments for structural elucidation.
CONCLUSION
NMR spectroscopy is an indispensable tool for the comprehensive characterization of Fenofibrate. The application of ¹H and ¹³C NMR provides definitive structural confirmation and allows for accurate purity determination. The protocols and data presented in this document serve as a robust starting point for the analysis of Fenofibrate in a research or industrial setting, ensuring the quality and integrity of this important pharmaceutical agent.
References
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. minio.scielo.br [minio.scielo.br]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: A Cell-Based Assay for Assessing Sitofibrate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitofibrate, a member of the fibrate class of drugs, is recognized for its lipid-lowering properties, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[2][3] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes that control fatty acid transport and oxidation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]
This application note provides a comprehensive set of protocols for a cell-based assay to characterize the activity of this compound. The described assays are designed to be conducted in the human hepatoma cell line HepG2, a well-established in vitro model for studying liver function and drug metabolism.[4] The protocols detail methods to quantify PPARα activation, intracellular triglyceride accumulation, and the expression of PPARα target genes.
Signaling Pathway of this compound Action
The primary mechanism of this compound action involves the activation of the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.
Caption: this compound activates PPARα, leading to changes in gene expression and lipid metabolism.
Experimental Protocols
This section provides detailed protocols for three key experiments to assess the cellular activity of this compound.
PPARα Activation Luciferase Reporter Assay
This assay directly measures the ability of this compound to activate the PPARα receptor. It utilizes a reporter cell line, such as HEK293 or HepG2, stably transfected with a luciferase gene under the control of a PPRE-containing promoter.
Experimental Workflow:
Caption: Workflow for the PPARα Luciferase Reporter Assay.
Protocol:
-
Cell Seeding: Seed HEK293 or HepG2 PPARα reporter cells in a white, clear-bottom 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A known PPARα agonist (e.g., GW7647) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.
-
Cell Treatment: Remove the growth medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Lysis and Luminescence Measurement: Following the manufacturer's instructions for your chosen luciferase assay system (e.g., Promega's ONE-Glo™), lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of each well to the vehicle control to determine the fold activation.
Intracellular Triglyceride Quantification Assay
This assay measures the effect of this compound on the accumulation of intracellular triglycerides, a key downstream event of PPARα activation.
Experimental Workflow:
Caption: Workflow for the Intracellular Triglyceride Quantification Assay.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Lipid Loading: To induce a basal level of lipid accumulation, supplement the culture medium with a fatty acid such as oleic acid (e.g., 100 µM).
-
Compound Treatment: Add this compound at various concentrations to the lipid-supplemented medium. Include a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the protocol of your chosen triglyceride quantification kit (e.g., Promega Triglyceride-Glo™ Assay).
-
Triglyceride Measurement: Perform the enzymatic reaction and measure the resulting colorimetric or luminescent signal.
-
Data Normalization: Normalize the triglyceride levels to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay), to account for differences in cell number.
Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This assay quantifies the changes in the mRNA levels of known PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., Qiagen RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: PPARα Activation by this compound
| Compound | Concentration (µM) | Fold Activation (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| GW7647 (Positive Control) | 1 | 15.2 ± 1.8 |
| This compound | 0.1 | 1.5 ± 0.2 |
| This compound | 1 | 4.8 ± 0.5 |
| This compound | 10 | 12.3 ± 1.1 |
| This compound | 100 | 14.5 ± 1.5 |
Table 2: Effect of this compound on Intracellular Triglyceride Levels
| Treatment | Concentration (µM) | Triglyceride Level (nmol/mg protein; Mean ± SD) | % Reduction vs. Vehicle |
| Vehicle Control | - | 150.4 ± 12.1 | 0% |
| This compound | 1 | 125.8 ± 10.5 | 16.4% |
| This compound | 10 | 88.2 ± 7.9 | 41.3% |
| This compound | 100 | 55.1 ± 6.2 | 63.4% |
Table 3: Relative mRNA Expression of PPARα Target Genes
| Gene | Treatment | Concentration (µM) | Relative Fold Change (Mean ± SD) |
| CPT1A | Vehicle Control | - | 1.0 ± 0.1 |
| CPT1A | This compound | 10 | 3.5 ± 0.4 |
| CPT1A | This compound | 100 | 8.2 ± 0.9 |
| ACOX1 | Vehicle Control | - | 1.0 ± 0.1 |
| ACOX1 | This compound | 10 | 2.8 ± 0.3 |
| ACOX1 | This compound | 100 | 6.5 ± 0.7 |
Conclusion
The protocols outlined in this application note provide a robust framework for the cell-based characterization of this compound activity. By combining a direct measure of PPARα activation with functional downstream readouts of lipid metabolism and target gene expression, researchers can obtain a comprehensive understanding of the cellular and molecular mechanisms of this compound and other fibrate compounds. These assays are valuable tools for drug discovery and development, enabling the screening and characterization of novel PPARα modulators.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Modulation of lipoprotein production in Hep G2 cells by fenofibrate and clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sitofibrate Formulation in In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of sitofibrate for in-vivo studies. Given that this compound is a fibrate derivative, it is presumed to have low aqueous solubility, a common characteristic of this drug class. The following protocols address this challenge by outlining methods for preparing a stable and bioavailable oral suspension suitable for preclinical animal studies.
Physicochemical Data and Formulation Strategy
Formulation Strategy Selection:
For initial in-vivo screening, an oral suspension is a practical and widely used approach for poorly water-soluble compounds.[1][2] This method involves reducing the particle size of the active pharmaceutical ingredient (API) and suspending it in an aqueous vehicle with the aid of various excipients.[1][3][4] This approach is favored for its relative simplicity, cost-effectiveness, and ease of administration in animal studies.
More advanced strategies such as self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanoparticle formulations can also be considered for later-stage development to further enhance bioavailability.
Quantitative Data Summary of a Model Oral Suspension Formulation
The following table outlines a model formulation for a 10 mg/mL this compound oral suspension. The quantities can be adjusted based on the required dose for the in-vivo study.
| Component | Function | Concentration (% w/v) | Example Excipient | Rationale for Use |
| This compound | Active Pharmaceutical Ingredient | 1.0% | - | The therapeutic agent being tested. |
| Purified Water | Vehicle | q.s. to 100% | - | The primary solvent for the suspension. |
| Methylcellulose (or Sodium CMC) | Suspending Agent | 0.5% - 2.0% | Increases viscosity to prevent rapid sedimentation of drug particles. | |
| Polysorbate 80 (Tween® 80) | Wetting Agent | 0.1% - 0.5% | Reduces the interfacial tension between the hydrophobic this compound particles and the aqueous vehicle, allowing for better dispersion. | |
| Glycerin | Co-solvent / Wetting Agent | 2.0% - 5.0% | Can aid in wetting the particles and also acts as a humectant. | |
| Sodium Citrate / Citric Acid | Buffering Agent | To adjust to desired pH | Maintains a stable pH to prevent chemical degradation of this compound. | |
| Sodium Benzoate | Preservative | 0.1% - 0.2% | Prevents microbial growth in the aqueous formulation. |
Experimental Protocols
Protocol for Preparation of this compound Oral Suspension (10 mg/mL)
This protocol details the steps for preparing a 100 mL batch of this compound oral suspension.
Materials and Equipment:
-
This compound powder
-
Methylcellulose (or Sodium Carboxymethylcellulose)
-
Polysorbate 80 (Tween® 80)
-
Glycerin
-
Sodium Citrate and Citric Acid
-
Sodium Benzoate
-
Purified Water
-
Mortar and Pestle (or micronizer)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
-
Analytical balance
Procedure:
-
Particle Size Reduction (Micronization):
-
If the this compound particle size is large, reduce it using a mortar and pestle or a mechanical micronizer. A smaller particle size increases the surface area, which can improve the dissolution rate.
-
-
Preparation of the Suspending Vehicle:
-
In a beaker, dissolve the sodium benzoate and buffering agents (sodium citrate and citric acid) in approximately 70 mL of purified water.
-
Slowly add the methylcellulose to the solution while stirring continuously with a magnetic stirrer to avoid clumping. Allow it to hydrate fully (this may take 30-60 minutes).
-
Add the glycerin to the vehicle and mix until uniform.
-
-
Wetting of the Active Pharmaceutical Ingredient (API):
-
In a separate small beaker, add the weighed amount of this compound powder (1.0 g for a 100 mL batch).
-
Add the polysorbate 80 and a small amount of the glycerin from the formulation.
-
Mix to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is adequately wetted before being introduced to the aqueous vehicle.
-
-
Formation of the Suspension:
-
Gradually add the this compound paste to the suspending vehicle while stirring continuously.
-
Use a small amount of the vehicle to rinse the beaker containing the paste to ensure the complete transfer of the API.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
-
Final Volume and pH Adjustment:
-
Transfer the suspension to a 100 mL graduated cylinder and add purified water to reach the final volume (q.s. to 100 mL).
-
Mix the suspension thoroughly.
-
Measure the pH and adjust if necessary using citric acid or sodium citrate to a neutral or desired pH range for stability.
-
-
Storage:
-
Store the suspension in a well-closed, light-resistant container at 2-8°C. Shake well before each use.
-
Protocol for In-Vivo Efficacy Study in a Rodent Model of Hyperlipidemia
This protocol outlines a general procedure for evaluating the lipid-lowering effects of the this compound formulation in rats or mice.
Animal Model:
-
A common model is the high-fat diet (HFD)-induced hyperlipidemic model in rodents (e.g., Wistar rats or C57BL/6 mice). Animals are fed a diet rich in fat and cholesterol for several weeks to induce elevated plasma lipid levels.
Experimental Design:
-
Acclimatization and Induction of Hyperlipidemia:
-
House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
After a one-week acclimatization period, switch the animals to a high-fat diet for 4-8 weeks to induce hyperlipidemia.
-
-
Grouping and Dosing:
-
At the end of the induction period, randomize the animals into the following groups (n=8-10 per group):
-
Group 1: Normal Control: Fed a standard chow diet and receive the vehicle.
-
Group 2: High-Fat Diet (HFD) Control: Fed an HFD and receive the vehicle.
-
Group 3: this compound Treatment Group(s): Fed an HFD and receive the this compound suspension at one or more dose levels (e.g., 10, 30, 100 mg/kg).
-
Group 4: Positive Control (Optional): Fed an HFD and receive a standard-of-care drug like fenofibrate.
-
-
Administer the this compound suspension or vehicle orally via gavage once daily for a period of 4-6 weeks.
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline (before treatment) and at regular intervals during the study (e.g., weekly or bi-weekly), and at the end of the study. Blood is typically collected from the tail vein or saphenous vein.
-
At the end of the treatment period, euthanize the animals and collect terminal blood samples via cardiac puncture and liver tissue.
-
Analyze plasma or serum for the following lipid parameters:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
Liver tissue can be used for histopathological analysis or to measure hepatic lipid content.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the HFD control group.
-
Visualizations
Caption: Workflow for the preparation of a this compound oral suspension.
Caption: Hypothesized signaling pathway for this compound via PPARα activation.
References
Application Notes and Protocols: Assessing Sitofibrate's Effect on Lipoprotein Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitofibrate, a member of the fibrate class of drugs, is a lipid-lowering agent expected to modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] Activation of PPARα, a nuclear receptor and transcription factor, leads to a cascade of effects that collectively improve dyslipidemia.[1][2] One of the key mechanisms is the upregulation of lipoprotein lipase (LPL), a critical enzyme responsible for the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons.[3] Increased LPL activity enhances the clearance of triglyceride-rich lipoproteins, thereby reducing plasma triglyceride levels. This document provides a detailed protocol for assessing the effect of this compound on lipoprotein lipase activity, based on the established mechanisms of fibrates. While specific quantitative data for this compound is limited, the methodologies described herein are applicable and can be adapted to determine its specific efficacy and potency.
Signaling Pathway of this compound Action
Fibrates, including this compound, exert their effects on lipoprotein lipase through the activation of PPARα. The binding of this compound to PPARα leads to a conformational change in the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, including the gene encoding for LPL. This binding event initiates the transcription of the LPL gene, leading to increased LPL synthesis and subsequent activity.
Experimental Protocols
This section details the methodologies for assessing the effect of this compound on lipoprotein lipase activity through both in vitro and in vivo approaches.
In Vitro Assessment of LPL Activity in Cultured Cells
This protocol describes how to treat a relevant cell line (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes) with this compound and subsequently measure the change in LPL activity.
Materials:
-
3T3-L1 or HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer
-
Lipoprotein lipase activity assay kit (fluorometric)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Differentiation (for 3T3-L1):
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).
-
-
This compound Treatment:
-
Once cells are differentiated (for 3T3-L1) or have reached desired confluency (for HepG2), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control group treated with DMSO at the same final concentration as the this compound-treated groups.
-
Incubate the cells for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Lysate Preparation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to the cells and scrape to collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
LPL Activity Assay:
-
Perform a fluorometric LPL activity assay according to the manufacturer's instructions. This typically involves the hydrolysis of a quenched fluorescent substrate by LPL, leading to an increase in fluorescence that is proportional to LPL activity.
-
Measure fluorescence using a microplate reader.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
-
Data Analysis:
-
Normalize the LPL activity to the total protein concentration for each sample.
-
Compare the LPL activity in this compound-treated cells to the vehicle-treated control cells.
-
In Vivo Assessment of Post-Heparin Plasma LPL Activity in a Rodent Model
This protocol outlines the procedure for treating rodents with this compound and measuring the resulting LPL activity in post-heparin plasma.
Materials:
-
Laboratory mice or rats
-
This compound
-
Vehicle control (e.g., corn oil)
-
Heparin
-
Anesthetic
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Lipoprotein lipase activity assay kit (fluorometric)
Procedure:
-
Animal Acclimatization and Treatment:
-
Acclimatize animals to the housing conditions for at least one week.
-
Administer this compound orally (gavage) at various doses (e.g., 10, 30, 100 mg/kg/day) for a specified period (e.g., 1-2 weeks).
-
Include a control group receiving the vehicle only.
-
-
Blood Collection:
-
At the end of the treatment period, fast the animals overnight.
-
Anesthetize the animals.
-
Inject heparin intravenously (e.g., via the tail vein) to release LPL from the endothelial surface into the circulation.
-
After a short interval (e.g., 10-15 minutes), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma and store it on ice or freeze at -80°C for later analysis.
-
-
LPL Activity Assay:
-
Perform a fluorometric LPL activity assay on the plasma samples according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the LPL activity in the plasma of this compound-treated animals to that of the vehicle-treated control group.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments. These tables are based on representative data for other fibrates and should be populated with experimental data for this compound.
Table 1: In Vitro Effect of this compound on LPL Activity in 3T3-L1 Adipocytes
| Treatment Group | This compound Concentration (µM) | LPL Activity (nmol/min/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | [Insert experimental value] | 1.0 |
| This compound | 0.1 | [Insert experimental value] | [Calculate] |
| This compound | 1 | [Insert experimental value] | [Calculate] |
| This compound | 10 | [Insert experimental value] | [Calculate] |
| This compound | 100 | [Insert experimental value] | [Calculate] |
Table 2: In Vivo Effect of this compound on Post-Heparin Plasma LPL Activity in Mice
| Treatment Group | This compound Dose (mg/kg/day) | Plasma LPL Activity (mU/mL) | % Change vs. Vehicle |
| Vehicle Control | 0 | [Insert experimental value] | 0% |
| This compound | 10 | [Insert experimental value] | [Calculate] |
| This compound | 30 | [Insert experimental value] | [Calculate] |
| This compound | 100 | [Insert experimental value] | [Calculate] |
Table 3: Representative Clinical Data for Fibrate Effects on Lipid Profiles and LPL Activity
This table summarizes data from a study on Clofibrate to illustrate the expected outcomes.
| Parameter | Before Clofibrate Treatment | After Clofibrate Treatment (2 g/day for 1 week) | % Change |
| Plasma Triglycerides (mmol/L) | 6.85 ± 1.1 | 2.66 ± 0.29 | -61.2% |
| Heparin-Releasable LPL Activity (nmol FFA/10⁶ cells/h) | 95 ± 16 | 181 ± 34 | +90.5% |
| Extractable Lipase Activity (nmol FFA/10⁶ cells/h) | 88 ± 14 | 179 ± 28 | +103.4% |
| Data from a study on hypertriglyceridemic patients. |
Another study on Fenofibrate showed a 32.1% decrease in triglyceride levels in patients after elective coronary stenting.
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to assess the effects of this compound on lipoprotein lipase activity. By employing both in vitro and in vivo models, investigators can elucidate the dose-dependent efficacy of this compound in upregulating LPL and, consequently, its potential as a therapeutic agent for dyslipidemia. The provided diagrams and tables serve as a guide for visualizing the mechanism of action and for the clear presentation of experimental findings. It is crucial to note that while the general mechanisms of fibrates are well-established, the specific potency and optimal conditions for this compound must be determined empirically through the diligent application of these methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, improves hepatic microcirculatory patency and oxygen availability in a high-fat-diet-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in lipoprotein kinetics during therapy with fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Sitagliptin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1][2] Understanding the biotransformation of sitagliptin is crucial for characterizing its pharmacokinetic profile and identifying potential drug-drug interactions. This document provides detailed application notes and protocols for the analysis of sitagliptin and its metabolites using liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The following table summarizes the quantitative data for sitagliptin metabolites identified after incubation with rat hepatocytes. The data is presented with their proposed identities, observed mass-to-charge ratios (m/z), and retention times (tR).
| Metabolite ID | Proposed Identity | Observed m/z | Retention Time (min) | Relative Abundance (%) |
| STG | Sitagliptin (Parent) | 408.1131 | 12.5 | 96.9 |
| M1 | Hydroxylamine of STG | 424.1080 | 8.25 | 0.15 |
| M1' | Aromatic hydroxylation STG | 424.1080 | 9.7, 10.1 | 0.86 |
| M2 | Desaturation of piperazine ring | 406.1002 | 11.2 | 0.44 |
| M3 | Acetylated STG | 450.1237 | 13.1 | <0.01 |
| M4 | Di-ketone metabolite | 407.0924 | 14.2 | 0.25 |
| M5 | Hydroxylation and Glucuronidation | 600.1497 | 7.5 | 0.10 |
| M5' | Aromatic hydroxylation and Glucuronidation | 600.1497 | 8.9 | 0.10 |
| M6 | N-glucuronide of STG | 584.1551 | 9.2 | 0.05 |
| M7 | N-sulfate metabolite | 488.0696 | 10.8 | 0.07 |
| M8 | Acetylation and Glucuronidation | 626.1657 | 11.8 | <0.01 |
| M9 | Oxidative desaturation of NH2 and di-hydroxylation with loss of HF | 422.0925 | 13.8 | 0.01 |
Data adapted from Khreit et al. (2016). The abundance is relative to the total amount of metabolized STG.
Experimental Protocols
This section details the methodologies for the sample preparation and LC-MS/MS analysis of sitagliptin and its metabolites.
Sample Preparation: Liquid-Liquid Extraction for Plasma Samples
This protocol is suitable for the extraction of sitagliptin from human plasma.[3][4]
Materials:
-
Human plasma
-
Sitagliptin-d4 (Internal Standard, IS)
-
Methyl tert-butyl ether (MTBE)[5]
-
Methanol
-
Water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of Sitagliptin-d4 internal standard solution (1000 ng/mL in methanol).
-
Add 50 µL of 0.1 M NaOH.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Protein Precipitation for Plasma Samples
This is an alternative, simpler method for sample preparation.
Materials:
-
Human plasma
-
Sitagliptin-d4 (Internal Standard, IS)
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of Sitagliptin-d4 internal standard solution (1000 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 12000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject 5 µL of the filtrate into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Kinetex® C18 column (100 Å, 2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 5 mM ammonium acetate with 0.04% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 50% A and 50% B
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sitagliptin: m/z 408.2 → 235.0
-
Sitagliptin-d4 (IS): m/z 412.2 → 239.1
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
Mandatory Visualizations
Sitagliptin Biotransformation Pathway
The following diagram illustrates the primary metabolic pathways of sitagliptin based on the identified metabolites. The metabolism of sitagliptin is relatively minor, with the majority of the drug excreted unchanged. The main biotransformation routes involve oxidation and glucuronidation, primarily mediated by CYP3A4 and to a lesser extent, CYP2C8 enzymes.
Caption: Biotransformation pathways of Sitagliptin.
Experimental Workflow for Sitagliptin Metabolite Analysis
The diagram below outlines the general workflow for the analysis of sitagliptin metabolites from plasma samples.
Caption: LC-MS/MS workflow for Sitagliptin metabolite analysis.
References
- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. [Quantification of sitagliptin in human plasma and urine by LC-MS/MS method and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Dissolving Sitofibrate for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitofibrate, a member of the fibrate class of drugs, is a compound of interest for in vitro studies investigating lipid metabolism and related cellular pathways. A significant challenge in utilizing this compound in cell culture experiments is its inherent hydrophobicity, leading to poor solubility in aqueous media. This document provides detailed application notes and a stepwise protocol for the effective dissolution of this compound for consistent and reliable experimental outcomes. The following protocols are based on established methods for dissolving hydrophobic compounds for cell culture applications.
Data Presentation: Solvent Considerations for Hydrophobic Compounds
The choice of solvent is critical for successfully preparing a this compound stock solution. Organic solvents are commonly used to dissolve hydrophobic compounds before their introduction into aqueous cell culture media.[1][2] It is imperative to minimize the final solvent concentration to avoid cytotoxic effects on the cultured cells.[1][2] Dimethyl sulfoxide (DMSO) and ethanol are frequently used solvents for such purposes.
| Solvent | Recommended Starting Concentration for Stock Solution | Maximum Recommended Final Concentration in Culture Medium | Notes |
| DMSO | 1-100 mM (empirical) | ≤ 0.5% (v/v) | A versatile solvent for a wide range of hydrophobic compounds. Can exhibit cytotoxicity at higher concentrations. |
| Ethanol | 1-100 mM (empirical) | ≤ 0.5% (v/v) | A less harsh solvent than DMSO for some cell lines. Purity of ethanol should be ≥ 95%. |
Note: The optimal concentration of the stock solution and the final concentration in the cell culture medium should be determined empirically for each cell line and experimental condition to minimize solvent-induced artifacts.
Experimental Protocols
This section outlines two protocols for dissolving this compound. Protocol A is a standard method for compounds with moderate hydrophobicity, while Protocol B is an enhanced method for compounds that are particularly difficult to dissolve.
Protocol A: Standard Dissolution using DMSO or Ethanol
This protocol is suitable for initial attempts to dissolve this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Or Ethanol, absolute (≥ 99.5%), sterile
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Prepare Stock Solution:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or incubator for 5-10 minutes with intermittent vortexing may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, sonication for 5-10 minutes can be attempted.
-
-
Prepare Working Solution:
-
Serially dilute the stock solution in pre-warmed, complete cell culture medium to the desired final working concentration.
-
It is crucial to add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion, preventing precipitation.
-
The final concentration of the organic solvent in the cell culture medium should not exceed 0.5% (v/v). Prepare a vehicle control with the same final concentration of the solvent.
-
-
Application to Cells:
-
Immediately apply the freshly prepared this compound working solution to the cells.
-
Protocol B: Enhanced Dissolution for Highly Hydrophobic Compounds
This three-step protocol is adapted for compounds that are challenging to dissolve using standard methods and aims to improve solubility by utilizing the emulsifying properties of serum.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed Fetal Bovine Serum (FBS)
-
Sterile, pre-warmed cell culture medium (with reduced serum concentration or serum-free, depending on the final desired serum concentration)
-
Vortex mixer
-
Water bath at 50°C
-
Heating block or water bath at 37-40°C
Procedure:
-
Step 1: Prepare Initial Stock in DMSO
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-100 mM) in a sterile microcentrifuge tube as described in Protocol A, Step 1.
-
-
Step 2: Dilution in Pre-warmed Serum
-
Pre-warm an aliquot of FBS to approximately 50°C in a water bath.
-
Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. For example, add 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed FBS to get a 1 mM solution.
-
Keep this intermediate solution warm (37-40°C) to maintain solubility.
-
-
Step 3: Final Dilution in Cell Culture Medium
-
Pre-warm the final cell culture medium to 37°C. The serum concentration of this medium should be adjusted to account for the serum added in Step 2 to achieve the desired final serum percentage.
-
Perform the final dilution of the this compound-serum solution into the pre-warmed cell culture medium to reach the desired final concentration for your experiment.
-
Gently mix the final solution before adding it to the cells.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the standard dissolution of this compound.
Caption: Workflow for the enhanced dissolution of highly hydrophobic compounds.
References
Application Notes and Protocols for Sitofibrate Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitofibrate, a fibric acid derivative, is a hypolipidemic agent investigated for its potential to modulate lipid profiles, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[1] Activation of PPAR-α leads to a cascade of downstream effects, including the regulation of genes involved in fatty acid transport and oxidation, ultimately resulting in reduced triglyceride levels and modulation of lipoprotein metabolism.[2][3] This document provides detailed application notes and protocols for designing and conducting preclinical dose-response studies to evaluate the efficacy and safety of this compound.
Preclinical Dose-Response Study Design
A well-designed dose-response study is critical to determine the optimal therapeutic window for this compound, identifying effective doses while minimizing potential adverse effects.
Animal Model Selection:
The choice of animal model is crucial for the translatability of preclinical findings. Several models are suitable for studying hyperlipidemia:
-
Diet-Induced Hyperlipidemia Models:
-
High-Fat Diet (HFD)-Fed Mice or Rats: These models mimic human hyperlipidemia resulting from dietary factors. C57BL/6 mice are a commonly used strain that develops obesity and dyslipidemia on a high-fat diet.[4][5]
-
High-Cholesterol Diet-Fed Rabbits: New Zealand White rabbits fed a cholesterol-enriched diet develop hypercholesterolemia and are a well-established model for atherosclerosis research.
-
-
Chemically-Induced Hyperlipidemia Models:
-
Poloxamer 407 (P-407)-Induced Hyperlipidemic Mice: Intraperitoneal administration of P-407 induces a dose-dependent hyperlipidemia, providing a convenient and reproducible model.
-
-
Genetically Modified Models:
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerosis, even on a standard chow diet.
-
Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice: Similar to ApoE-/- mice, these animals exhibit elevated LDL cholesterol levels and are susceptible to atherosclerosis.
-
Dose Selection:
| Fibrate | Preclinical Animal Model | Effective Oral Dose Range | Reference |
| Ciprofibrate | Rat | 0.6 - 3 mg/kg/day | |
| Fenofibrate | Mouse | 50 - 300 mg/kg/day | |
| Bezafibrate | Mouse | 10 - 100 mg/kg/day |
Based on this data, a suggested starting dose range for a preclinical study with this compound in rodents could be 10, 30, and 100 mg/kg/day . This range allows for the exploration of a dose-response relationship and is informed by the doses of other drugs in the same class.
Experimental Groups:
A typical study design would include the following groups (n=8-10 animals per group):
-
Vehicle Control: Animals receive the vehicle (e.g., corn oil, carboxymethyl cellulose) used to dissolve or suspend this compound.
-
This compound - Low Dose (e.g., 10 mg/kg/day): To determine the minimal effective dose.
-
This compound - Mid Dose (e.g., 30 mg/kg/day): To assess the dose-dependent effects.
-
This compound - High Dose (e.g., 100 mg/kg/day): To evaluate maximal efficacy and potential toxicity.
-
Positive Control (Optional): A known hypolipidemic agent (e.g., Fenofibrate at a clinically relevant dose) can be included for comparison.
Duration of Study:
The duration of the study will depend on the specific objectives. For acute effects on lipid profiles, a study of 2-4 weeks may be sufficient. To investigate effects on atherosclerosis development, a longer duration of 8-12 weeks or more is necessary.
Experimental Protocols
Plasma Lipid Profile Analysis
Objective: To quantify the levels of key lipids in the plasma to assess the efficacy of this compound.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Commercial enzymatic assay kits for:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
-
Microplate reader
Protocol:
-
Blood Collection: At the end of the treatment period, collect blood from fasted animals (overnight fast of at least 8 hours) via cardiac puncture or from the retro-orbital sinus into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis:
-
Follow the manufacturer's instructions for the respective commercial assay kits to determine the concentrations of TC, HDL-C, and TG in the plasma samples.
-
Briefly, this typically involves mixing a small volume of plasma with the provided reagents and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
LDL-C Calculation: Calculate the Low-Density Lipoprotein Cholesterol (LDL-C) concentration using the Friedewald formula (valid for triglyceride levels < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5)
Liver Function Tests
Objective: To assess the potential hepatotoxicity of this compound.
Materials:
-
Plasma samples (from the lipid profile analysis)
-
Commercial enzymatic assay kits for:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
-
Microplate reader
Protocol:
-
Sample Preparation: Use the same plasma samples collected for the lipid profile analysis.
-
Enzyme Activity Measurement:
-
Follow the manufacturer's instructions for the ALT and AST assay kits.
-
This generally involves a kinetic assay where the change in absorbance over time is measured, which is proportional to the enzyme activity.
-
-
Data Analysis: Express the results as units per liter (U/L) of plasma. Elevated levels of ALT and AST may indicate liver damage.
PPAR-α Activation Assay
Objective: To confirm the mechanism of action of this compound by measuring its ability to activate PPAR-α.
Materials:
-
Nuclear extract from liver tissue of treated and control animals.
-
Commercial PPAR-α transcription factor activity assay kit (e.g., ELISA-based). These kits typically provide a 96-well plate coated with a specific DNA sequence that binds to activated PPAR-α.
Protocol:
-
Nuclear Extract Preparation: Isolate nuclei from liver tissue samples according to standard cell biology protocols.
-
PPAR-α Activity Assay:
-
Follow the protocol provided with the commercial assay kit.
-
In general, the nuclear extracts are incubated in the coated wells. Activated PPAR-α from the extracts will bind to the DNA.
-
A primary antibody specific to PPAR-α is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader. The intensity of the color is proportional to the amount of activated PPAR-α.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between the different treatment groups.
Table 1: Effect of this compound on Plasma Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | ||||
| This compound (10 mg/kg) | ||||
| This compound (30 mg/kg) | ||||
| This compound (100 mg/kg) | ||||
| Positive Control |
Values are presented as mean ± standard error of the mean (SEM).
Table 2: Effect of this compound on Liver Function Enzymes
| Treatment Group | ALT (U/L) | AST (U/L) |
| Vehicle Control | ||
| This compound (10 mg/kg) | ||
| This compound (30 mg/kg) | ||
| This compound (100 mg/kg) | ||
| Positive Control |
Values are presented as mean ± standard error of the mean (SEM).
Table 3: Effect of this compound on Hepatic PPAR-α Activation
| Treatment Group | PPAR-α Activity (OD450nm) |
| Vehicle Control | |
| This compound (10 mg/kg) | |
| This compound (30 mg/kg) | |
| This compound (100 mg/kg) | |
| Positive Control |
Values are presented as mean ± standard error of the mean (SEM).
Visualizations
Caption: Molecular signaling pathway of this compound via PPAR-α activation.
Caption: Experimental workflow for a this compound dose-response study.
References
- 1. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response effect of single and combined clofibrate (Atromidin) and niceritrol (Perycit) treatment on serum lipids and lipoproteins in type II hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate therapy of hyperlipoproteinaemia. A dose-response study and a comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Dose-response study of the effect of ciprofibrate on serum lipoprotein concentrations in hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sitofibrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Sitofibrate. Our aim is to help you optimize reaction conditions and improve the overall yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, or β-sitosteryl p-chlorophenoxyisobutyrate, is synthesized through the esterification of β-sitosterol with p-chlorophenoxyisobutyric acid (also known as clofibric acid). A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly well-suited for the esterification of sterically hindered alcohols like β-sitosterol.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges in this compound synthesis include:
-
Steric Hindrance: The bulky nature of the β-sitosterol molecule can make the esterification reaction slow and incomplete.
-
Side Reactions: Competing reactions, such as the dehydration of β-sitosterol at elevated temperatures or the formation of N-acylurea byproduct when using DCC, can reduce the yield of the desired ester.
-
Purification: Separating the final product from unreacted starting materials, byproducts (like dicyclohexylurea), and other impurities can be challenging due to similar physical properties.
Q3: What are the expected yields for this compound synthesis?
A3: While specific yield data for this compound is not widely published, yields for the esterification of similar sterols with various carboxylic acids can be quite high under optimized conditions. With methods like the Steglich esterification, yields can potentially exceed 90%. However, actual yields will depend on the specific reaction conditions, purity of reagents, and effectiveness of the purification process.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (β-sitosterol and p-chlorophenoxyisobutyric acid), you can observe the consumption of the reactants and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Coupling Agent: The DCC may have degraded due to moisture. 2. Insufficient Catalyst: The amount of DMAP may be too low to effectively catalyze the reaction. 3. Steric Hindrance: The reaction may be too slow at room temperature due to the bulky nature of β-sitosterol. 4. Poor Quality Reagents: Starting materials may be impure. | 1. Use fresh, high-quality DCC and store it under anhydrous conditions. 2. Increase the molar ratio of DMAP. A catalytic amount (5-10 mol%) is typical. 3. While avoiding high temperatures to prevent dehydration, a slight increase in temperature (e.g., to 40°C) might improve the reaction rate. Alternatively, consider a longer reaction time. 4. Ensure the purity of β-sitosterol and p-chlorophenoxyisobutyric acid through appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of a White Precipitate That is Not the Product | 1. Dicyclohexylurea (DCU) Byproduct: In DCC-mediated reactions, the urea byproduct is insoluble in many organic solvents and precipitates out. 2. N-Acylurea Byproduct: A side reaction can lead to the formation of an N-acylurea, which is difficult to remove. | 1. This is expected. The DCU precipitate should be removed by filtration at the end of the reaction. 2. Ensure that DMAP is used, as it is known to suppress the formation of the N-acylurea byproduct.[1][2] |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Incorrect Stoichiometry: The molar ratio of reactants may not be optimal. | 1. Monitor the reaction by TLC until the limiting reagent is consumed. If the reaction stalls, consider adding more of the coupling agent or catalyst. 2. Use a slight excess of the p-chlorophenoxyisobutyric acid and DCC to ensure complete conversion of the more valuable β-sitosterol. |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Product and Impurities: The product may have a similar Rf value to impurities on TLC, making chromatographic separation difficult. 2. Residual DCU: Traces of DCU may remain in the product after filtration. | 1. Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. 2. Chromatography: If crystallization is ineffective, column chromatography on silica gel is a common method for purifying sterol esters.[3][4] Experiment with different solvent systems to achieve better separation. 3. To remove residual DCU, you can wash the crude product with a solvent in which DCU is soluble but the product is not, or perform a second filtration after concentrating the reaction mixture. |
| Evidence of Dehydration Side Product | 1. High Reaction Temperature: Heating the reaction mixture too high can lead to the elimination of water from β-sitosterol. | 1. Maintain the reaction at or near room temperature. The Steglich esterification is effective at mild temperatures.[1] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the esterification of sterols, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Optimization of Sterol Esterification Parameters
| Parameter | Range Explored | Optimal Value (for similar systems) | Reported Yield (%) | Reference |
| Temperature (°C) | 25 - 60 | 40 - 50 | > 90 | |
| Molar Ratio (Acid:Alcohol) | 1:1 - 3:1 | 1.5:1 - 2:1 | > 90 | |
| Catalyst Loading (mol%) | 1 - 10 | 5 | > 90 | |
| Reaction Time (hours) | 2 - 24 | 12 - 24 | > 90 |
Table 2: Comparison of Esterification Methods for Sterols
| Method | Coupling Agent/Catalyst | Typical Yield (%) | Advantages | Disadvantages |
| Steglich Esterification | DCC/DMAP | > 90 | Mild conditions, high yield, suitable for sterically hindered alcohols. | Formation of DCU byproduct which requires filtration. |
| Acid-Catalyzed | H₂SO₄ or TsOH | Variable (often lower for sterols) | Inexpensive reagents. | Harsh conditions can lead to side reactions like dehydration. |
| Enzymatic | Lipase | > 90 | High selectivity, mild conditions. | Longer reaction times, cost of enzyme. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Steglich Esterification
This protocol describes a general procedure for the synthesis of this compound based on the Steglich esterification method.
Materials:
-
β-Sitosterol
-
p-Chlorophenoxyisobutyric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexane
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve β-sitosterol (1 equivalent) and p-chlorophenoxyisobutyric acid (1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.05 - 0.1 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise over 15-20 minutes, while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford pure this compound.
Visualizations
Caption: Synthesis pathway of this compound via Steglich esterification.
Caption: Troubleshooting workflow for improving this compound yield.
References
- 1. Synthesis, isolation and characterisation of β-sitosterol and β-sitosterol oxide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Selective and Efficient Synthesis of Pine Sterol Esters Catalyzed by Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isosteres of chiral clofibric acid analogs: synthesis, resolution, absolute configuration and HPLC detection of the optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sitofibrate Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with Sitofibrate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What are the possible causes and solutions?
A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors, including low solubility in the chosen solvent, temperature fluctuations, or pH shifts. This compound, like other fibrates, is a lipophilic compound with poor aqueous solubility. To address this, consider the following:
-
Solvent Selection: Ensure you are using an appropriate organic solvent or a co-solvent system. For many fibrates, solvents like acetonitrile, methanol, or DMSO are used.
-
Temperature Effects: Solubility can be temperature-dependent. Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation.[1]
-
pH Adjustment: The pH of the solution can significantly impact the solubility of ionizable compounds. While this compound itself is not strongly ionizable, formulation components might be. Ensure the pH of your buffer system is optimized.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.
Q2: I am observing a loss of this compound concentration in my stock solution over time. What could be causing this degradation?
A2: Loss of active compound concentration suggests degradation. Common degradation pathways for fibrates include hydrolysis and photolysis.[2]
-
Hydrolysis: The ester group in many fibrates can be susceptible to hydrolysis, especially in acidic or alkaline conditions. Prepare solutions in neutral, buffered media and store them appropriately.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[2] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidation: Although less common for this class of compounds, oxidative degradation can occur. If suspected, consider degassing your solvents or adding antioxidants, after verifying their compatibility.
Q3: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A3: Inconsistent results often stem from issues with solution stability and preparation. To enhance reproducibility:
-
Freshly Prepared Solutions: Prepare this compound solutions fresh before each experiment whenever possible.
-
Standardized Preparation Protocol: Follow a consistent, detailed protocol for solution preparation, including the order of reagent addition, mixing times, and temperature.
-
Proper Storage: If solutions must be stored, keep them at low temperatures (e.g., 2-8 °C or frozen) and protected from light.[3] However, always perform a stability test to ensure the compound does not precipitate or degrade under these conditions.
-
System Suitability Tests: For analytical methods like HPLC, perform system suitability tests before each run to ensure the instrument is performing correctly.[2]
Troubleshooting Guide: Precipitate Formation in Aqueous Buffers
If you are observing precipitation when diluting a this compound stock solution into an aqueous buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
Due to the limited availability of public data for this compound, the following table summarizes the solubility of a related and well-studied fibrate, Fenofibrate, in various solvents. This data can serve as a starting point for solvent selection in your experiments with this compound.
Table 1: Solubility of Fenofibrate in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | < 0.001 | 25 |
| Ethanol | 30 - 50 | 25 |
| Methanol | 20 - 40 | 25 |
| Acetonitrile | 50 - 100 | 25 |
| Dichloromethane | > 100 | 25 |
| Acetone | > 100 | 25 |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, analytical grade), amber glass vial, precision balance, volumetric flask.
-
Procedure: a. Accurately weigh the required amount of this compound powder. b. Transfer the powder to a volumetric flask. c. Add a portion of DMSO to the flask and gently swirl to dissolve the powder. Sonication for 5-10 minutes may be used to aid dissolution. d. Once dissolved, add DMSO to the final volume mark. e. Mix the solution thoroughly by inversion. f. Transfer the solution to a labeled amber glass vial for storage.
-
Storage: Store the stock solution at -20°C for short-term storage. For long-term storage, consult stability data or conduct an in-house stability study.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Acid Hydrolysis: a. Dissolve this compound in a suitable solvent and add 0.1 M HCl. b. Incubate the solution at 60°C for 24-48 hours. c. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: a. Dissolve this compound and add 0.1 M NaOH. b. Incubate at room temperature for 2-4 hours. Fibrates can be labile in alkaline conditions, so milder conditions are often necessary. c. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: a. Dissolve this compound and add 3% hydrogen peroxide (H₂O₂). b. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: a. Store solid this compound powder and a prepared solution at 70°C for 48 hours.
-
Photolytic Degradation: a. Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. b. A control sample should be wrapped in aluminum foil and stored under the same conditions to isolate light-induced degradation.
-
Analysis: Analyze all samples using a suitable stability-indicating method, such as RP-HPLC, and compare them to an untreated control.
Caption: Workflow for a forced degradation study.
Hypothetical Degradation Pathway
The ester linkage in this compound is a likely site for hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol. The following diagram illustrates this hypothetical primary degradation pathway.
Caption: Hypothetical hydrolysis pathway of this compound.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Sitofibrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Sitofibrate in aqueous buffers. Given the limited publicly available solubility data for this compound, this guide leverages extensive data and established methodologies for Fenofibrate, a structurally and functionally similar fibrate drug, as a reliable surrogate.
Troubleshooting Guide
Issue: this compound precipitate is observed in my aqueous buffer.
Possible Cause 1: Low Intrinsic Aqueous Solubility
This compound, like other fibrates such as Fenofibrate, is a poorly water-soluble compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[1][2] Its aqueous solubility is expected to be less than 0.1 mg/mL.[3]
Suggested Solution:
-
Verify pH of the Buffer: While this compound is a neutral compound and its solubility is largely pH-independent in the physiological range, extreme pH values can affect stability. Ensure your buffer pH is within the desired experimental range.
-
Employ Solubilization Techniques: It is highly probable that you will need to use a solubility enhancement technique. Refer to the detailed protocols in the FAQ section below. Common starting points include the use of co-solvents, surfactants, or cyclodextrins.
Possible Cause 2: Incorrect Stock Solution Preparation
If you are diluting a stock solution of this compound prepared in an organic solvent, the drug may precipitate upon addition to the aqueous buffer.
Suggested Solution:
-
Minimize Organic Solvent Concentration: Use the highest possible concentration for your stock solution to minimize the volume of organic solvent added to the aqueous buffer.
-
Slow Addition with Vigorous Stirring: Add the stock solution dropwise to the vigorously stirred aqueous buffer to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Incorporate a Surfactant: Including a surfactant in your aqueous buffer can help to solubilize the drug as it is introduced.
Issue: Inconsistent results in solubility assays.
Possible Cause 1: Equilibrium Not Reached
Solubility determination requires that the system reaches equilibrium, which can be a slow process for poorly soluble compounds.
Suggested Solution:
-
Increase Equilibration Time: The shake-flask method, a gold standard for solubility determination, often requires shaking for 24 to 72 hours to ensure equilibrium is reached.[4][5]
-
Monitor Concentration Over Time: Sample and analyze the concentration of dissolved this compound at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that a plateau has been reached.
Possible Cause 2: Inadequate Phase Separation
Undissolved drug particles in the sample will lead to an overestimation of solubility.
Suggested Solution:
-
Proper Sample Filtration: Use a low-binding, chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles before analysis.
-
Centrifugation: For viscous solutions or nanoformulations, centrifugation at a high speed may be necessary to pellet undissolved material before taking the supernatant for analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
While specific data for this compound is scarce, its structural analogue, Fenofibrate, has a very low aqueous solubility of approximately 0.21 µg/mL. It is reasonable to assume that this compound exhibits similarly poor aqueous solubility.
Q2: Which solubilization techniques are most effective for fibrate drugs like this compound?
Several techniques have proven effective for enhancing the solubility of Fenofibrate and are expected to be successful for this compound. These include the use of surfactants, cyclodextrins, and the formation of solid dispersions.
Q3: How do I use surfactants to improve this compound solubility?
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), encapsulating hydrophobic drug molecules and increasing their apparent solubility.
-
Recommended Surfactants: Sodium Lauryl Sulfate (SLS) and Polysorbate 80 (Tween® 80) are commonly used.
-
Expected Improvement: Studies on Fenofibrate have shown that a 2% (w/v) solution of sodium lauryl sulfate in a pH 6.8 buffer can increase solubility by approximately 2000-fold.
Q4: Can cyclodextrins be used to solubilize this compound?
Yes, cyclodextrins are effective solubilizing agents that form inclusion complexes with poorly soluble drugs.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a preferred choice due to its higher water solubility and safety profile compared to other cyclodextrins.
-
Expected Improvement: Complexation of Fenofibrate with HP-β-CD has been shown to significantly enhance its dissolution rate. The formation of a 1:1.5 drug-to-cyclodextrin solid dispersion increased the drug release to over 99%.
Q5: What are solid dispersions and how can they improve this compound's solubility?
A solid dispersion is a system where a drug is dispersed in a solid hydrophilic carrier. This can lead to the drug being in an amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.
-
Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers are frequently used carriers.
-
Preparation Methods: Common methods include solvent evaporation, fusion (melting), and kneading.
-
Expected Improvement: Solid dispersions of Fenofibrate with PEG 6000 and Poloxamer 407 have demonstrated an 8- to 14-fold increase in dissolution. A sustained-release solid dispersion of Fenofibrate with Poloxamer 407 and Eudragit® RSPO increased oral bioavailability by 22-fold.
Q6: Can I use co-solvents to dissolve this compound?
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous solvent.
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are commonly used in preclinical and clinical formulations.
-
Considerations: While effective, the use of co-solvents can sometimes lead to drug precipitation upon dilution in a larger volume of aqueous medium. The concentration of the co-solvent should be carefully optimized.
Data Presentation
Table 1: Solubility Enhancement of Fenofibrate (as a surrogate for this compound) using Various Techniques
| Technique | Excipient/Carrier | Drug-to-Excipient Ratio (w/w) | Fold Increase in Solubility/Dissolution | Reference |
| Surfactant | Sodium Lauryl Sulfate (2% w/v) | N/A | ~2000-fold increase in solubility | |
| Surfactant | Poloxamer 407 | 1:2 | 57-fold increase in solubility | |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | 1:1.5 (Solid Dispersion) | >99% drug release in 90 mins | |
| Solid Dispersion | PEG 6000 | 1:10 | 8-fold increase in dissolution | |
| Solid Dispersion | Poloxamer 407 | 1:8 | 14-fold increase in dissolution | |
| Solid Dispersion | Poloxamer 407 + Eudragit® RSPO | 1:1:4 | 22-fold increase in oral bioavailability |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8) in a sealed container.
-
Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 48-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Replication: Perform the experiment in triplicate.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile drugs and is widely used.
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PEG 6000) in a suitable volatile solvent (e.g., a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to check for amorphous conversion).
Visualizations
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Caption: Signaling pathways for enhancing this compound's aqueous solubility.
References
Technical Support Center: Optimizing HPLC Parameters for Sitofibrate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Sitofibrate.
Frequently Asked Questions (FAQs)
Q1: Where can I find a starting HPLC method for this compound analysis?
While specific, validated methods for this compound may not be readily available in all literature, methods for structurally similar fibrate drugs, such as Fenofibrate and Ciprofibrate, provide an excellent starting point. The principles of reversed-phase HPLC are generally applicable.
Q2: What are the typical starting parameters for analyzing fibrates like this compound?
Based on methods for related compounds, a good starting point for this compound analysis would be a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[1] The pH of the mobile phase may need to be adjusted to ensure good peak shape.[1] Detection is typically performed using a UV detector.
Q3: How critical is the mobile phase preparation?
Mobile phase preparation is a critical step in HPLC analysis.[2] It is essential to use HPLC-grade solvents and to degas the mobile phase to prevent bubble formation, which can cause flow rate instability and baseline noise.[2][3] If a buffer is used, it should be freshly prepared. The mobile phase should also be filtered to remove any particulate matter that could clog the column or system.
Q4: How long should I equilibrate the column?
Proper column equilibration is crucial for reproducible results. For reversed-phase columns, equilibrating with at least 10-20 column volumes of the mobile phase is a good practice to ensure a stable baseline and consistent retention times.
Troubleshooting Guides
Peak Shape Problems
Abnormal peak shapes are a common issue in HPLC analysis. Common peak shape problems include tailing, fronting, broadening, and splitting.
Q5: My peaks are tailing. What could be the cause and how can I fix it?
Peak tailing, where the latter half of the peak is wider than the front, can be caused by several factors:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds, causing tailing.
-
Solution: Adjusting the mobile phase pH to suppress the ionization of the analyte or the silanol groups can help. Adding a competitive base to the mobile phase or using an end-capped column can also mitigate this effect.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or deterioration of the column bed can lead to tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the sample concentration.
-
Q6: I am observing split peaks. What is the likely cause?
Split peaks can arise from:
-
Column Inlet Blockage or Void: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.
-
Solution: Reversing and flushing the column may resolve a blockage. If a void has formed, the column may need to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Co-elution of an Interfering Compound: A closely eluting impurity can appear as a shoulder or a split peak.
-
Solution: Optimize the mobile phase composition or gradient to improve the resolution between the analyte and the impurity.
-
Retention Time Variability
Consistent retention times are crucial for compound identification and quantification.
Q7: My retention times are drifting or are not reproducible. What should I check?
Shifting retention times can be caused by:
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or on-line mixing issues can lead to retention time drift.
-
Solution: Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's performance.
-
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can cause retention time shifts in subsequent injections.
-
Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.
-
-
Changes in pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention time.
-
Solution: Use a buffer to control the pH of the mobile phase and ensure the pH meter is properly calibrated.
-
Baseline Issues
A stable baseline is essential for accurate quantification.
Q8: I am experiencing baseline noise or drift. What are the common causes?
-
Mobile Phase Contamination or Air Bubbles: Impurities in the mobile phase or dissolved gases coming out of solution can cause a noisy or drifting baseline.
-
Solution: Use high-purity solvents, filter the mobile phase, and ensure it is properly degassed.
-
-
Pump Malfunction: Inconsistent solvent delivery from the pump can lead to baseline fluctuations.
-
Solution: Check for leaks in the pump seals and ensure the check valves are functioning correctly.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can contribute to baseline noise.
-
Solution: Flush the flow cell with an appropriate solvent. If the noise persists, the lamp may need to be replaced.
-
Data Presentation: HPLC Parameters for Fibrate Analysis
The following table summarizes typical HPLC parameters used for the analysis of fibrate drugs, which can be adapted for this compound method development.
| Parameter | Ciprofibrate Analysis | Etofibrate Analysis | Fenofibrate Analysis |
| Column | Reversed-phase C8 | Cyanopropyl | Reversed-phase C18 (ODS) |
| Mobile Phase | Methanol:Water (90:10, v/v), pH 3.7 | Acetonitrile:10 mM KH2PO4 (50:50, v/v), pH 4.1 | Methanol:0.4% Phosphoric Acid (pH 3.2) (82:18, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 232 nm | UV at 221 nm | UV at 286 nm |
| Injection Volume | Not Specified | Not Specified | 100 µL |
Experimental Protocols
General Protocol for this compound Analysis by HPLC
This protocol provides a general framework. Specific parameters should be optimized for your particular instrument and application.
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase composition using HPLC-grade solvents (e.g., methanol and water).
-
If a buffer is required, dissolve the buffer salts in the aqueous portion of the mobile phase.
-
Adjust the pH of the aqueous portion using an appropriate acid or base.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter.
-
Degas the mobile phase using sonication or an online degasser.
-
-
Standard and Sample Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (ideally the mobile phase) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample containing this compound by dissolving it in a suitable solvent and filtering it through a 0.45 µm syringe filter to remove any particulates.
-
-
HPLC System Setup and Equilibration:
-
Install the appropriate column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Set the pump to the desired flow rate (e.g., 1.0 mL/min).
-
Purge the pump to remove any air bubbles.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically for at least 30 minutes).
-
Set the UV detector to the desired wavelength.
-
-
Analysis:
-
Inject a blank (sample solvent) to ensure the baseline is clean.
-
Inject the calibration standards, starting from the lowest concentration.
-
Inject the sample solutions.
-
After the analysis, flush the column with a suitable storage solvent.
-
Mandatory Visualizations
References
Technical Support Center: Storage and Handling of Sitofibrate
Disclaimer: This document has been compiled to provide guidance on the storage and prevention of degradation of Sitofibrate. Specific stability data for this compound is limited in publicly available literature. Therefore, some information provided herein is based on the well-documented stability profile of Fenofibrate, a structurally related fibrate, and on general principles of pharmaceutical stability testing. Researchers are advised to conduct their own stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, and humidity. Like other fibrates, the ester functional group in this compound is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. Oxidation is another potential degradation pathway.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically, it is recommended to store it in well-closed containers, protected from light, at controlled room temperature (typically 20-25°C or 68-77°F). For long-term storage, refrigeration (2-8°C or 36-46°F) may be considered, but it is crucial to prevent freezing.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation of this compound may not always be visible. However, you might observe a change in the physical appearance of the powder, such as discoloration or clumping. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent drug and its degradation products.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure of this compound and degradation pathways of similar compounds like Fenofibrate, the primary degradation product is likely to be the corresponding carboxylic acid, formed by the hydrolysis of the ester group. Other potential degradation products could arise from oxidative processes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | This compound degradation leading to lower potency or interference from degradation products. | 1. Verify the storage conditions of your this compound stock. 2. Perform a purity check of your this compound sample using a validated analytical method (e.g., HPLC). 3. If degradation is confirmed, procure a new, verified batch of this compound. |
| Change in physical appearance of the solid (e.g., color change, clumping). | Exposure to light, heat, or moisture. | 1. Discard the affected sample as its purity is compromised. 2. Review your storage procedures to ensure protection from environmental factors. 3. Always store this compound in airtight, light-resistant containers in a temperature and humidity-controlled environment. |
| Precipitation or cloudiness in this compound solutions. | Poor solubility or degradation of the compound in the chosen solvent over time. | 1. Ensure the solvent is appropriate for this compound and the intended concentration. 2. Prepare solutions fresh before each experiment. 3. If solutions need to be stored, conduct a short-term stability study in that solvent to determine an acceptable storage duration and condition. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample and detecting potential degradation products. This method is adapted from established methods for Fenofibrate analysis.[1][2][3]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or another suitable acid for pH adjustment)
-
This compound reference standard
-
This compound sample for testing
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of Acetonitrile and water (e.g., 70:30 v/v), with the aqueous phase acidified with phosphoric acid to a pH of approximately 3.0. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Evaluation: Compare the chromatogram of the sample to that of the standard. The presence of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area of this compound in the sample can be compared to the standard to quantify its purity.
Visualizations
Degradation Pathway of this compound
Caption: Primary hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
Technical Support Center: Addressing Off-Target Effects of Sitofibrate in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sitofibrate in cell line-based experiments. Given the limited direct data on this compound, this guide draws upon extensive research on other fibrates, such as fenofibrate, which share a primary mechanism of action as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: I'm observing unexpected levels of cytotoxicity at concentrations where I don't anticipate a strong PPARα-mediated effect. What could be the cause?
Possible Causes and Solutions:
-
Off-Target Cytotoxicity: this compound, like other fibrates, can induce apoptosis in a dose-dependent manner in various cell lines, which may be independent of PPARα activation.[1] This is a known off-target effect.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, which is typically below 0.5%.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to fibrate-induced cytotoxicity.[1] It is advisable to test a panel of cell lines to understand the specificity of the observed effect.
To troubleshoot, consider the following experimental steps:
-
Perform a Dose-Response Cytotoxicity Assay: Utilize multiple assay formats to confirm the cytotoxic effect and rule out assay-specific artifacts. Recommended assays include:
-
Metabolic Viability Assays: Such as MTT or WST-1 assays, which measure metabolic activity.
-
ATP Measurement Assays: Like CellTiter-Glo®, which quantifies cellular ATP levels as an indicator of viability.
-
Membrane Integrity Assays: Using trypan blue exclusion or LDH release assays to assess cell membrane damage.
-
-
Include a PPARα Antagonist Control: Co-treat cells with this compound and a specific PPARα antagonist (e.g., GW6471). If the cytotoxicity persists, it is likely a PPARα-independent off-target effect.
-
Test in a PPARα-Null Cell Line: If available, use a cell line that does not express PPARα to definitively determine if the observed cytotoxicity is off-target.
Question 2: My results show an unexpected increase in cell proliferation at low concentrations of this compound. Is this a known phenomenon?
Possible Causes and Solutions:
-
Biphasic Proliferative Effect: Fibrates have been reported to have a biphasic effect on cell proliferation, with low concentrations promoting proliferation and higher concentrations being inhibitory.[2][3] This proliferative effect at lower, clinically relevant concentrations has been observed in several human cell lines.[2]
-
Activation of Pro-Survival Pathways: The increased proliferation could be due to the off-target activation of pro-survival signaling pathways.
To investigate this further:
-
Confirm with a Proliferation Marker: Use immunocytochemistry or western blotting to detect proliferation markers like Ki-67 to confirm the proliferative effect.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to see if there are shifts in cell cycle phases (e.g., an increase in the S phase).
-
Investigate Downstream Signaling: Analyze the activation state of known pro-proliferative signaling pathways (e.g., MAPK/ERK, PI3K/Akt) via western blotting for phosphorylated forms of key proteins.
Possible Causes and Solutions:
-
Direct Off-Target Interaction: this compound may be directly interacting with and modulating the activity of proteins in other signaling pathways. Fibrates have been shown to influence pathways involving SIRT1 and NF-κB.
-
Indirect (Downstream) Effects: The observed changes could be a downstream consequence of PPARα activation or another off-target effect.
To differentiate between direct and indirect effects:
-
Time-Course Experiment: Perform a time-course experiment to observe the kinetics of the signaling event. A very rapid change (within minutes) upon this compound treatment might suggest a more direct effect, whereas a delayed response (hours) could indicate an indirect, transcriptional effect.
-
In Vitro Binding or Activity Assays: If the suspected off-target protein is known, test for direct interaction or modulation of its activity by this compound using purified proteins in a cell-free system.
-
siRNA-Mediated Knockdown of PPARα: Transfect your cells with siRNA against PPARα to silence its expression. If the unexpected signaling change persists in the absence of PPARα, it is a strong indicator of an off-target effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound, as a fibrate, is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Upon binding, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription. This pathway is central to the regulation of lipid metabolism.
Q2: What are some known off-target signaling pathways affected by fibrates like this compound?
A2: Research on fibrates, particularly fenofibrate, has identified several off-target signaling pathways:
-
SIRT1 Pathway: Fenofibrate has been shown to modulate the activity of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase involved in various cellular processes, including inflammation and metabolism. The interaction can be complex, with some studies showing upregulation and others downregulation depending on the context and dosage.
-
NF-κB Signaling: Fenofibrate can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. It can decrease the phosphorylation and nuclear translocation of NF-κB subunits like p65.
-
Mitochondrial Respiration: Fenofibrate has been reported to directly inhibit Complex I of the mitochondrial electron transport chain in a PPARα-independent manner.
Q3: How can I distinguish between on-target and off-target effects in my cell line experiments?
A3: A combination of experimental approaches is recommended:
-
Use of a PPARα Antagonist: Co-treatment with a specific PPARα antagonist like GW6471 can help determine if the observed effect is mediated by PPARα.
-
PPARα Knockdown/Knockout Models: Using siRNA to transiently knockdown PPARα expression or employing a PPARα knockout cell line provides a more definitive way to assess PPARα dependency.
-
Dose-Response Analysis: On-target effects often occur at lower, more physiologically relevant concentrations, while off-target effects may require higher concentrations. However, this is not always the case, and a full dose-response curve is informative.
-
Structure-Activity Relationship (SAR) Studies: If available, testing structurally related analogs of this compound with varying affinities for PPARα can help correlate on-target potency with the observed cellular effect.
Q4: Are there commercially available kits to measure the on-target activity of this compound?
A4: Yes, you can measure the on-target PPARα activation using several commercially available assay kits:
-
PPARα Reporter Assay Kits: These kits typically use a cell line engineered to express a luciferase reporter gene under the control of a PPRE-containing promoter. PPARα activation by this compound leads to luciferase expression, which can be quantified.
-
PPARα Transcription Factor Activity Assays: These are typically ELISA-based assays that measure the binding of activated PPARα from nuclear extracts to PPRE sequences immobilized on a microplate.
Data Presentation
Table 1: Concentration-Dependent Effects of Fenofibrate on Cell Viability in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h |
| HEK293 | Human Embryonic Kidney | >100 µM (low sensitivity) |
| HepG2 | Human Hepatocellular Carcinoma | ~80-100 µM |
| HT-29 | Human Colorectal Adenocarcinoma | ~50-70 µM |
| MDA-MB-231 | Human Breast Adenocarcinoma (TNBC) | 16.07 ± 4.44 µM |
| MDA-MB-453 | Human Breast Adenocarcinoma (TNBC) | 26.72 ± 10.04 µM |
| BT549 | Human Breast Ductal Carcinoma (TNBC) | 34.47 ± 13.88 µM |
Data compiled from studies on fenofibrate, which is expected to have a similar profile to this compound.
Table 2: Effect of Fenofibrate on NF-κB Signaling in THP-1 Macrophages
| Treatment | Nuclear NF-κB p65 Binding Activity (% of LPS control) |
| Control (DMSO) | Not applicable |
| LPS (10 ng/mL) | 100% |
| Fenofibrate (125 µM) + LPS | 69% (31% decrease) |
Data adapted from a study on fenofibrate's effect on NF-κB activity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated NF-κB p65
Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include appropriate controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p65 levels to total p65 and the loading control.
Mandatory Visualizations
References
- 1. Analysis of PPARalpha-dependent and PPARalpha-independent transcript regulation following fenofibrate treatment of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Dosing Regimens for Sitofibrate Studies
This technical support center provides guidance for researchers and scientists on establishing and refining animal dosing regimens for studies involving Sitofibrate. Given that specific preclinical data for this compound is limited, this guide draws upon established knowledge of the fibrate class of drugs, including fenofibrate and ciprofibrate, to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other fibrates?
A1: this compound, like other fibrates, is expected to act as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to changes in the transcription of genes involved in lipid and lipoprotein metabolism. This includes increasing the expression of lipoprotein lipase, which enhances the clearance of triglycerides, and stimulating fatty acid oxidation.
Q2: What is a reasonable starting dose for this compound in a rodent model?
A2: Without specific data for this compound, a starting point can be extrapolated from studies on other fibrates. For instance, ciprofibrate has been shown to be effective in hyperlipidemic rats at a daily dosage of 0.6–3 mg/kg.[1] In contrast, studies with fenofibric acid have used higher doses, such as 100 mg/kg in rats for specific interaction studies.[2] A dose-ranging pilot study is highly recommended to determine the optimal dose for this compound.
Q3: Which animal model is most appropriate for studying the efficacy of this compound?
A3: The choice of animal model depends on the specific research question. Rodent models, particularly rats and mice, are commonly used. To induce a hyperlipidemic state that is responsive to fibrates, animals are often fed a high-fat or high-cholesterol diet.[3] It is important to note that the lipid-lowering effects of drugs can vary significantly between species.[3][4]
Q4: How should this compound be administered to animals?
A4: Oral administration is the most common route for fibrates in preclinical studies, reflecting their clinical use. The drug can be administered by oral gavage as a suspension or solution in a suitable vehicle, such as carboxymethylcellulose (CMC) or corn oil.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma drug levels | Improper dosing technique, variability in food intake affecting absorption, or genetic variability within the animal colony. | Ensure consistent oral gavage technique. For drugs affected by food, dose at the same time relative to the feeding cycle. Consider using a more homogenous animal strain. |
| Lack of efficacy (no significant lipid lowering) | Dose is too low, poor absorption of the compound, or the animal model is not responsive. | Conduct a dose-escalation study to determine an effective dose. Analyze the formulation and vehicle to ensure optimal solubility and absorption. Verify that the chosen animal model develops a hyperlipidemic profile that is expected to respond to PPARα agonism. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | The dose is too high, or there is off-target activity. Species-specific metabolism could lead to toxic metabolites. | Reduce the dose. Monitor animals closely for clinical signs of toxicity. Conduct basic toxicological assessments, such as liver function tests, as fibrates can affect the liver. |
| Unexpected drug-drug interactions | This compound may inhibit or induce metabolic enzymes (e.g., cytochrome P450s), affecting the clearance of other compounds. | Be cautious when co-administering other drugs. Fenofibric acid, for example, has been shown to inhibit CYP2C6 and CYP3A1/2 in rats. If co-administration is necessary, a pilot study to assess potential interactions is recommended. |
Experimental Protocols
General Protocol for a Dose-Ranging Efficacy Study in a Rodent Model of Hyperlipidemia
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Diet-Induced Hyperlipidemia: Acclimatize animals for one week on a standard chow diet. Then, switch to a high-fat diet (e.g., 45% kcal from fat) for 4-8 weeks to induce hyperlipidemia.
-
Group Allocation: Randomly assign animals to vehicle control and treatment groups (n=8-10 per group).
-
Dose Formulation: Prepare this compound suspensions in a 0.5% CMC solution.
-
Dosing Regimen: Administer this compound or vehicle daily via oral gavage for 2-4 weeks. Based on data from related fibrates, consider a dose range of 1, 3, 10, and 30 mg/kg.
-
Sample Collection: Collect blood samples at baseline (before treatment) and at the end of the study. Samples are typically collected via tail vein or cardiac puncture under anesthesia at termination.
-
Biochemical Analysis: Analyze plasma samples for total cholesterol, triglycerides, LDL-C, and HDL-C.
-
Data Analysis: Compare lipid levels between the vehicle and treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Data from Related Fibrate Compounds
| Compound | Animal Model | Dose | Effect | Reference |
| Ciprofibrate | Hyperlipidemic Rats | 0.6 - 3 mg/kg/day | 33% suppression of blood lipid increase | |
| Fenofibric Acid | Sprague-Dawley Rats | 100 mg/kg | Used in a pharmacokinetic interaction study |
Visualizations
Signaling Pathway
Caption: PPARα signaling pathway activation by this compound.
Experimental Workflow
References
- 1. The results of animal studies with ciprofibrate, a new orally effective hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of fenofibric acid on the pharmacokinetics and pharmacodynamics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variation in Sitofibrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the synthesis of Sitofibrate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a fibrate drug, typically involves a two-step process. The first key step is a Williamson ether synthesis to couple a phenolic precursor with a halo-isobutyrate derivative. This is followed by esterification or transesterification to yield the final this compound molecule. The quality and purity of the intermediates from each step are critical for the consistency of the final product.
Q2: What are the most common sources of batch-to-batch variation in this compound synthesis?
A2: The most common sources of variation include:
-
Raw Material Quality: Purity, moisture content, and isomeric impurities in starting materials can significantly impact reaction kinetics and impurity profiles.[1]
-
Reaction Conditions: Minor fluctuations in temperature, reaction time, and agitation speed can affect reaction completeness, yield, and the formation of side products.
-
Reagent Stoichiometry: The precise molar ratios of reactants, bases, and catalysts are crucial. Inconsistent stoichiometry can lead to incomplete reactions or the generation of impurities.
-
Solvent Quality: The purity and water content of solvents can influence reaction rates and pathways.
-
Crystallization and Purification: The final crystallization step is critical for isolating the desired polymorph and achieving high purity. Variations in cooling rates, solvent systems, and seeding can lead to inconsistencies in crystal size, shape, and purity.
Q3: Which analytical techniques are recommended for monitoring the synthesis and ensuring batch consistency?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing the purity of intermediates and the final product, as well as for quantifying impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify unknown impurities, often in conjunction with HPLC (LC-MS).[1]
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups and to help identify the correct polymorphic form.
Q4: How does this compound exert its therapeutic effect?
A4: this compound, like other fibrates, is a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which is a nuclear receptor. Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, ultimately resulting in reduced triglyceride levels and increased HDL cholesterol.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during this compound synthesis, leading to batch-to-batch variation.
Issue 1: Low Yield of the Ether Intermediate
| Potential Cause | Recommended Action |
| Incomplete Deprotonation of the Phenol | Ensure a sufficiently strong base (e.g., potassium carbonate, sodium hydride) is used in an appropriate molar excess. Confirm the quality and reactivity of the base. |
| Poor Quality of the Alkylating Agent | Verify the purity of the halo-isobutyrate derivative. Consider using the bromo derivative, which is typically more reactive than the chloro derivative. |
| Presence of Water in the Reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can quench the phenoxide and hydrolyze the alkylating agent. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Optimize the temperature to balance reaction speed with the potential for side reactions. A typical range is 50-100°C. |
| Side Reactions (Elimination) | If using a secondary alkyl halide, elimination reactions can compete with the desired substitution. Ensure the use of a primary alkyl halide if possible and consider milder reaction conditions. |
Issue 2: High Impurity Levels in the Final Product
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction to completion using TLC or HPLC. Extend the reaction time or adjust the temperature if necessary. |
| Side-Product Formation | Common side products can include unreacted starting materials or products of side reactions. Identify these impurities using LC-MS and NMR to understand their origin and adjust reaction conditions to minimize their formation. |
| Isomeric Impurities in Starting Materials | Source high-purity starting materials with low levels of isomeric impurities. These can be difficult to remove in the final product. |
| Inefficient Purification | Optimize the crystallization process. This includes selecting the appropriate solvent system, controlling the cooling rate, and potentially using seeding to ensure the formation of pure, well-defined crystals. Column chromatography may be necessary for the removal of persistent impurities. |
Issue 3: Inconsistent Crystal Form (Polymorphism)
| Potential Cause | Recommended Action |
| Variations in Crystallization Solvent | The choice of solvent can significantly influence the resulting crystal form. Standardize the solvent system and ensure consistent solvent quality. |
| Inconsistent Cooling Rate | The rate of cooling during crystallization affects nucleation and crystal growth. Implement a controlled and reproducible cooling profile. |
| Presence of Impurities | Even small amounts of impurities can inhibit the growth of the desired polymorph or promote the formation of others. Ensure the purity of the material before crystallization. |
| Agitation Variations | The speed and type of agitation can impact crystal size and form. Standardize the agitation parameters throughout the crystallization process. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of a critical intermediate in a representative fibrate synthesis, based on a Design of Experiments (DoE) approach. This illustrates how systematic optimization can lead to improved and more consistent outcomes.
| Parameter | Level 1 | Level 2 | Effect on Yield |
| Temperature (°C) | 80 | 90 | Higher temperature generally increases yield, but may also increase impurity formation. An optimal temperature of around 87°C has been identified in similar syntheses.[4] |
| Reaction Time (hours) | 3 | 4 | A longer reaction time up to a certain point (e.g., ~3.6 hours) can increase the yield by ensuring the reaction goes to completion. |
| Base (molar ratio to acid) | 4:1 | 5:1 | A higher molar ratio of base can improve the yield by ensuring complete deprotonation of the starting material. |
| Alkylating Agent (molar ratio to acid) | 5:1 | 6:1 | Increasing the excess of the alkylating agent can drive the reaction to completion and improve the yield. |
Experimental Protocols
Protocol 1: Synthesis of a Representative Fibrate Intermediate (Williamson Ether Synthesis)
This protocol is based on the synthesis of a key intermediate for fibrate drugs and can be adapted for this compound.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic precursor (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 4.3 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the halo-isobutyrate derivative (e.g., isopropyl 2-bromo-2-methylpropanoate, 6.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 87°C and maintain for 3.6 hours, monitoring the progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Analysis of Impurities by HPLC
This protocol provides a general method for the analysis of fibrate purity.
-
Chromatographic System: A standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v) with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.
-
Detection: Set the UV detector to a wavelength where both the API and potential impurities have significant absorbance, typically around 286 nm for fibrates.
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working solutions by appropriate dilution.
-
Analysis: Inject the sample and standards into the HPLC system. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting batch failures.
Caption: The mechanism of action of this compound via PPARα activation.
References
Dealing with interfering compounds in Sitofibrate bioanalysis
Welcome to the technical support center for the bioanalysis of Sitofibrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with interfering compounds during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound and why is it important for bioanalysis?
A: this compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid[1][2]. For pharmacokinetic and bioequivalence studies, it is often necessary to simultaneously measure the concentrations of both the parent compound (this compound) and its active metabolite (clofibric acid) in biological matrices like plasma[1][2]. The analytical method must be able to differentiate and accurately quantify both entities.
Q2: What are the most common sources of interference in this compound bioanalysis?
A: Interference in bioanalysis, often termed "matrix effects," can lead to inaccurate quantification. The primary sources include:
-
Endogenous Matrix Components: Biological samples are complex mixtures. Components like phospholipids, proteins, salts, and other organic compounds can co-elute with the analyte and interfere with detection, particularly in LC-MS/MS, causing ion suppression or enhancement[3].
-
Metabolites: Besides the primary active metabolite (clofibric acid), other metabolites may be present that could potentially interfere with the analysis.
-
Co-administered Drugs: If the subject is taking other medications, these compounds or their metabolites could interfere with the assay.
-
Sample Contamination: Contaminants introduced during sample collection, handling, or preparation can also lead to interfering peaks.
Q3: Which analytical technique is best suited for this compound bioanalysis?
A: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) have been used for the analysis of fibrates and their metabolites. However, LC-MS/MS is generally the preferred method for bioanalytical studies due to its superior sensitivity, selectivity, and robustness, allowing for the detection of low analyte concentrations in complex biological matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the bioanalytical method development and validation for this compound.
Problem 1: Poor Peak Shape or Unexpected Peaks in the Chromatogram
Symptoms:
-
The analyte peak is broad, shows significant tailing, or is split.
-
There are extra, unidentified peaks in the chromatogram of a biological sample that are not present in the pure standard solution.
Possible Causes & Solutions:
-
Cause: Co-elution of interfering compounds from the biological matrix.
-
Solution: Optimize the chromatographic conditions. Adjusting the mobile phase composition, pH, or gradient can help resolve the analyte peak from interferences. Poor retention of the analyte on the column is a major reason for failure, as it allows the analyte to elute with highly interfering matrix components. Consider a different column chemistry if needed.
-
Cause: Inadequate sample cleanup.
-
Solution: Improve the sample preparation method. A more rigorous extraction technique can remove a larger portion of the interfering matrix components. See the "Sample Preparation" section below for a comparison of techniques.
-
Cause: Hydrolysis of this compound to clofibric acid during sample handling.
-
Solution: To minimize the in-vitro hydrolysis of this compound to clofibric acid in plasma samples, conduct all sample collection and preparation steps at low temperatures (e.g., 5°C).
Problem 2: Inaccurate or Irreproducible Results due to Matrix Effects (Ion Suppression/Enhancement)
Symptoms:
-
The response of the analyte in a spiked matrix sample is significantly lower (suppression) or higher (enhancement) than in a pure solvent.
-
High variability in results between different lots of the same biological matrix.
Workflow for Investigating Matrix Effects:
The following diagram outlines a systematic approach to identifying and mitigating matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Detailed Steps:
-
Quantify the Matrix Effect: Use the post-extraction spike method to quantitatively assess the impact of the matrix. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent.
-
Improve Sample Preparation: This is the most effective way to reduce matrix effects. If you are using a simple protein precipitation method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which provide cleaner extracts.
-
Optimize Chromatography: Modify the LC method to achieve better separation between the analyte and the regions where matrix components elute. A technique like post-column infusion can help identify the chromatographic regions where ion suppression is most severe.
-
Use a Co-eluting Internal Standard: An ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS will co-elute and experience the same matrix effects as the analyte, thereby compensating for any ion suppression or enhancement and improving accuracy.
Experimental Protocols & Data
Key Experiment: Sample Preparation Methodologies
Effective sample preparation is crucial for removing interfering compounds before analysis. The choice of technique depends on the required cleanliness of the sample, throughput needs, and the nature of the analyte and matrix.
The diagram below illustrates a general workflow for Solid-Phase Extraction (SPE), a highly effective technique for cleaning biological samples.
Caption: General workflow for Solid-Phase Extraction (SPE).
Comparison of Common Sample Preparation Techniques
The following table summarizes the advantages and disadvantages of the three most common sample preparation techniques used in bioanalysis.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Protein Precipitation (PPT) | An organic solvent (e.g., Acetonitrile) or acid is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, inexpensive, high throughput. | Non-selective; final extract contains significant amounts of phospholipids and other interferences ("dirty" extract). High risk of matrix effects. | Suitable for early-stage discovery, but may not be clean enough for regulated bioanalysis without further optimization. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility. | Provides a cleaner extract than PPT. Can be optimized for selectivity by adjusting pH. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. | A good option that offers a balance between sample cleanliness and complexity. Effective at removing salts and many polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extract. Highly selective and reproducible. Can concentrate the analyte. | Most complex and expensive method. Requires method development to select the appropriate sorbent and solvents. | The gold standard for regulated bioanalysis, offering the best performance in minimizing matrix effects and ensuring assay robustness. |
References
- 1. Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous GLC determination of clofibrate and clofibric acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sitofibrate and Clofibrate in Preclinical Hyperlipidemic Rat Models
A Note on Terminology: Initial literature searches did not yield results for a compound named "sitofibrate." It is highly probable that this is a misspelling, and the intended compound was "fenofibrate," a widely used second-generation fibrate. This guide therefore presents a comparison between fenofibrate and the first-generation fibrate, clofibrate , based on available preclinical data in rat models.
This guide provides a detailed comparison of the performance, mechanisms of action, and experimental protocols of fenofibrate and clofibrate in the context of hyperlipidemic rat models. The information is intended for researchers, scientists, and professionals in drug development.
Efficacy in Hyperlipidemic Rat Models: A Comparative Overview
Direct comparative studies of fenofibrate and clofibrate in the same hyperlipidemic rat model are limited in the available scientific literature. However, individual studies and a comparative study in normolipidemic rats provide insights into their respective and comparative effects.
One comparative study in normolipidemic rats over 28 days indicated that clofibrate led to a greater reduction in plasma cholesterol and triglyceride levels than fenofibrate at the doses tested.[1] However, it is important to note that this study was not conducted in a hyperlipidemic model, which may influence the drugs' efficacy.
The following tables summarize the key findings from preclinical studies in rats.
Table 1: Comparative Effects on Plasma Lipids and Liver Parameters in Rats
| Parameter | Clofibrate (250 mg/kg/24h) | Fenofibrate (100 mg/kg/24h) | Reference |
| Plasma Cholesterol | Lowered | Not significantly changed | [1] |
| Plasma Triglycerides | Lowered | Not significantly changed | [1] |
| Liver Weight | Increased | Increased | [1] |
| Liver to Bodyweight Ratio | Increased | Increased | [1] |
| SGOT & SGPT | No change | No change | |
| Alkaline Phosphatase | Increased | Not assayed |
Note: Data from a 28-day study in normolipidemic rats.
Table 2: Effects of Fenofibrate on Plasma Lipids in a Rat Model of Age-Related Hypercholesterolemia
| Parameter | Control Group | Fenofibrate Group (300 mg/kg/day) | Reference |
| Plasma Total Cholesterol (mg/dl) | 125 ± 4 | 81 ± 10 | |
| Plasma Triglycerides (mg/dl) | 51 ± 5 | 58 ± 6 | |
| Plasma Free Fatty Acids | Significantly higher than fenofibrate group | Significantly lower than control group |
Note: Data from a 5-week study in rats with age-related hypercholesterolemia.
Mechanisms of Action: A Shared Pathway with Subtle Differences
Both clofibrate and fenofibrate belong to the fibrate class of drugs and share a primary mechanism of action: the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.
Activation of PPARα by fibrates leads to a cascade of downstream effects:
-
Increased Lipolysis and Fatty Acid Oxidation: Fibrates stimulate the expression of genes involved in fatty acid uptake and oxidation, leading to a reduction in the availability of fatty acids for triglyceride synthesis.
-
Enhanced Lipoprotein Lipase (LPL) Activity: Fibrates increase the expression of LPL, an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.
-
Reduced Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the production of ApoC-III, an inhibitor of LPL. This further enhances the catabolism of triglyceride-rich lipoproteins.
-
Increased HDL Cholesterol: Fibrates can increase the levels of high-density lipoprotein (HDL) cholesterol by stimulating the expression of apolipoproteins A-I and A-II, the major protein components of HDL.
While the core mechanism is the same, the potency and specific effects on different lipid parameters can vary between different fibrates.
Caption: Signaling pathway of fibrates via PPARα activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols from the cited studies.
Study 1: Comparative Effects in Normolipidemic Rats
-
Animal Model: Male rats.
-
Drug Administration:
-
Probucol: 250 or 500 mg/kg/24h
-
Clofibrate: 250 mg/kg/24h
-
Fenofibrate: 100 mg/kg/24h
-
-
Duration: 28 days.
-
Parameters Measured: Body weight, liver weight, plasma cholesterol, plasma triglycerides, SGOT, SGPT, and alkaline phosphatase.
-
Histological Analysis: Electron microscopy of liver sections to observe changes in ultrastructure, including smooth-surfaced endoplasmic reticulum, ribosomes, glycogen, and peroxisomes.
Study 2: Fenofibrate in a Rat Model of Age-Related Hypercholesterolemia
-
Animal Model: Male Sprague-Dawley rats, 10 to 25 weeks of age.
-
Induction of Hyperlipidemia: Age-related increase in plasma cholesterol on a standard diet.
-
Drug Administration: At 20 weeks of age, rats were randomly assigned to:
-
Fenofibrate group: 300 mg/kg/day of fenofibrate by gavage.
-
Control group: Water by gavage.
-
-
Duration of Treatment: 5 weeks.
-
Parameters Measured: Daily food intake, body weight, fasting and random blood glucose, plasma total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA).
Caption: Generalized experimental workflow for fibrate studies.
Conclusion
Both fenofibrate and clofibrate are effective lipid-lowering agents that primarily act through the activation of PPARα. Based on the limited direct comparative data in rats, clofibrate may have a more pronounced effect on plasma lipids at the tested dosages in normolipidemic conditions. However, fenofibrate has demonstrated significant efficacy in a model of age-related hypercholesterolemia. Further head-to-head studies in well-defined hyperlipidemic rat models are necessary to provide a more definitive comparison of their potency and pleiotropic effects. The choice between these agents in a research setting will depend on the specific lipid profile being targeted and the desired experimental outcomes.
References
Comparative Efficacy of Sitofibrate and Fenofibrate: A Review of Available Evidence
A comprehensive review of existing scientific literature reveals a significant disparity in the available research for Sitofibrate and fenofibrate, precluding a direct, data-driven comparison of their clinical efficacy. While fenofibrate is a well-established and extensively studied lipid-lowering agent, there is a notable absence of published clinical trial data and detailed experimental protocols for this compound.
Fenofibrate, a third-generation fibric acid derivative, is widely recognized for its role in managing dyslipidemia. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1][2] This activation leads to a cascade of effects on lipid metabolism, including increased lipolysis and reduced production of apolipoprotein C-III, ultimately resulting in lower triglyceride levels.[2] Clinical studies have consistently demonstrated that fenofibrate effectively reduces triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[3][4]
In contrast, searches for "this compound" in scholarly databases and clinical trial registries did not yield any comparative efficacy studies against fenofibrate or other fibrates. The limited information available suggests it may be an older or less commonly used compound, and as such, lacks the robust body of evidence required for a thorough scientific comparison.
Fenofibrate: An Overview of Efficacy and Mechanism
Fenofibrate's therapeutic effects are attributed to its active metabolite, fenofibric acid. It is indicated for the treatment of primary hypercholesterolemia and mixed dyslipidemia. The lipid-modifying effects of fenofibrate are well-documented, with studies showing a reduction in triglycerides by 30-50% and an increase in HDL-C by 10-25%.
Mechanism of Action: PPARα Activation
The central mechanism of fenofibrate's action is the activation of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.
Caption: Fenofibrate's activation of the PPARα pathway.
This activation leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in the observed changes in lipid profiles.
Data on Fenofibrate Efficacy
The following table summarizes the typical lipid-lowering efficacy of fenofibrate based on various clinical studies. It is important to note that the exact percentages can vary depending on the patient population, baseline lipid levels, and study design.
| Lipid Parameter | Typical Range of Change with Fenofibrate |
| Triglycerides (TG) | ↓ 30% to 50% |
| Total Cholesterol (TC) | ↓ 9% to 13% |
| Low-Density Lipoprotein Cholesterol (LDL-C) | ↓ 6% to 20% |
| High-Density Lipoprotein Cholesterol (HDL-C) | ↑ 10% to 25% |
| Very-Low-Density Lipoprotein Cholesterol (VLDL-C) | ↓ 44% to 49% |
| Apolipoprotein B (Apo B) | ↓ (variable) |
Data compiled from multiple sources.
Experimental Protocols for Assessing Fibrate Efficacy
While specific protocols for this compound are unavailable, the evaluation of fenofibrate's efficacy typically involves the following methodologies in a clinical trial setting:
Study Design
A randomized, double-blind, placebo-controlled, or active-comparator trial is the gold standard.
Caption: A typical workflow for a clinical trial evaluating a lipid-lowering agent.
Key Assessments
-
Lipid Panel: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides at baseline and at specified intervals throughout the study. This is the primary efficacy endpoint.
-
Apolipoproteins: Measurement of Apo B and Apo A-I levels can provide further insights into cardiovascular risk.
-
Safety Monitoring: Regular monitoring of liver function tests (ALT, AST), creatine kinase (CK) levels, and serum creatinine to assess for potential adverse effects.
-
Adverse Event Reporting: Systematic collection of all adverse events experienced by study participants.
Conclusion
Due to the lack of available scientific data for this compound, a direct and objective comparison of its efficacy with fenofibrate is not possible at this time. Fenofibrate remains a well-characterized therapeutic option for dyslipidemia with a substantial body of evidence supporting its efficacy and outlining its mechanism of action. Further research and publication of clinical data on this compound are necessary before any meaningful comparisons can be drawn. Researchers and drug development professionals are encouraged to consult the extensive existing literature on fenofibrate for a thorough understanding of its pharmacological profile.
References
- 1. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 2. drugs.com [drugs.com]
- 3. Comparative efficacy and safety of micronized fenofibrate and simvastatin in patients with primary type IIa or IIb hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of the effects of ciprofibrate and fenofibrate on lipids, lipoproteins and apoproteins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fenofibrate and the Novel Fibrate, Pemafibrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional medical advice.
Introduction
Fibrates are a class of lipid-lowering drugs that have been in clinical use for decades. Their primary mechanism of action is the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. While older fibrates have demonstrated clinical efficacy, the development of novel fibrates with improved selectivity and safety profiles is an ongoing area of research.
Initial searches for "Sitofibrate" did not yield sufficient data for a comprehensive comparison, suggesting it is not a widely studied or commercially available agent. Therefore, this guide provides a head-to-head comparison of a well-established fibrate, Fenofibrate , with a novel, selective PPARα modulator (SPPARMα), Pemafibrate . This comparison is based on available experimental data from key clinical trials to provide objective insights into their respective performance.
Mechanism of Action: PPARα Activation
Both fenofibrate and pemafibrate exert their effects by activating PPARα. However, pemafibrate is a selective PPARα modulator (SPPARMα) with a higher affinity and selectivity for its target compared to fenofibrate. This enhanced selectivity is thought to contribute to its different clinical profile.
The activation of PPARα by fibrates initiates a cascade of downstream effects on lipid metabolism:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of the LPL gene, leading to enhanced breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the hepatic production of ApoC-III, an inhibitor of LPL, further promoting triglyceride clearance.
-
Increased HDL Cholesterol: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the major protein components of HDL, leading to increased HDL levels.
-
Increased Fatty Acid Oxidation: Fibrates promote the uptake and oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.
dot graph PPARa_Signaling_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Fibrate [label="Fibrate\n(Fenofibrate/Pemafibrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPARα", fillcolor="#FBBC05", fontcolor="#202124"]; RXR [label="RXR", fillcolor="#FBBC05", fontcolor="#202124"]; PPRE [label="PPRE\n(Peroxisome Proliferator\nResponse Element)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; TargetGenes [label="Target Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LPL [label="↑ Lipoprotein Lipase (LPL)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ApoCIII [label="↓ Apolipoprotein C-III", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ApoAI_AII [label="↑ Apolipoproteins A-I & A-II", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FattyAcidOxidation [label="↑ Fatty Acid Oxidation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triglycerides [label="↓ Triglycerides", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HDL [label="↑ HDL Cholesterol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Fibrate -> PPARa [label="Activates"]; PPARa -> PPRE [label="Binds as heterodimer with RXR"]; RXR -> PPRE; PPRE -> TargetGenes [label="Initiates"]; TargetGenes -> LPL; TargetGenes -> ApoCIII; TargetGenes -> ApoAI_AII; TargetGenes -> FattyAcidOxidation; LPL -> Triglycerides; ApoCIII -> Triglycerides; ApoAI_AII -> HDL; FattyAcidOxidation -> Triglycerides; } Caption: PPARα signaling pathway activated by fibrates.
Head-to-Head Clinical Efficacy
The following tables summarize the quantitative data on the lipid-lowering effects of Fenofibrate and Pemafibrate from major clinical trials. The FIELD (Fenofibrate Intervention and Event Lowering in Diabetes) study for fenofibrate and the PROMINENT (Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes) trial for pemafibrate are key sources, along with direct comparative studies.
Table 1: Comparison of Lipid-Lowering Efficacy
| Parameter | Fenofibrate (FIELD Study)[1][2] | Pemafibrate (PROMINENT Trial)[3][4] | Head-to-Head Phase 3 Trial (Pemafibrate vs. Fenofibrate)[5] |
| Triglycerides | -29% | -26.2% | Pemafibrate (0.2 mg/d): -46.2%Pemafibrate (0.4 mg/d): -45.9%Fenofibrate (106.6 mg/d): -39.7% |
| LDL-Cholesterol | -12% | +12.3% | Pemafibrate (0.4 mg/d): +4% (vs. fenofibrate) |
| HDL-Cholesterol | +5% | No significant change | Pemafibrate showed a trend towards increased HDL-C |
| VLDL-Cholesterol | Not reported | -25.8% | Not reported |
| Apolipoprotein B | -14% | +4.8% | Not reported |
Note: The FIELD study population was not on statin therapy at entry, while the PROMINENT trial participants were on statin therapy. This difference in baseline treatment may influence the observed effects.
Experimental Protocols
Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study
-
Objective: To assess the effect of long-term fenofibrate therapy on cardiovascular events in patients with type 2 diabetes mellitus.
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
-
Participants: 9,795 patients aged 50-75 years with type 2 diabetes and not taking statin therapy at study entry.
-
Intervention: Patients were randomly assigned to receive either micronized fenofibrate 200 mg daily or a matching placebo.
-
Primary Endpoint: The primary outcome was a composite of nonfatal myocardial infarction and coronary heart disease death.
-
Lipid Measurements: Blood lipids were measured at baseline and at regular intervals throughout the 5-year follow-up period.
Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes (PROMINENT) Trial
-
Objective: To determine if pemafibrate reduces the risk of cardiovascular events in patients with type 2 diabetes, mild-to-moderate hypertriglyceridemia, and low HDL cholesterol levels who are already on statin therapy.
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
-
Participants: Approximately 10,497 patients with type 2 diabetes, fasting triglyceride levels of 200 to 499 mg/dL, and HDL cholesterol levels of 40 mg/dL or less.
-
Intervention: Participants were randomly assigned to receive pemafibrate 0.2 mg twice daily or placebo.
-
Primary Endpoint: A composite of nonfatal myocardial infarction, ischemic stroke, coronary revascularization, or death from cardiovascular causes.
-
Lipid Measurements: Lipid parameters were assessed at baseline and at 4 months, with continued monitoring throughout the trial.
Safety and Tolerability
Table 2: Comparative Safety Profile
| Adverse Event | Fenofibrate | Pemafibrate | Head-to-Head Phase 3 Trial |
| Renal Function | Associated with increases in serum creatinine. | Also associated with increases in serum creatinine, though potentially to a lesser extent than fenofibrate. | Increments of serum creatinine were smaller with pemafibrate. |
| Liver Function | Can increase liver transaminases. | Showed a decrease in alanine aminotransferase. | Pemafibrate significantly decreased alanine aminotransferase, while fenofibrate increased it. |
| Myopathy/Rhabdomyolysis | Risk exists, particularly when combined with statins. | Risk of myopathy and rhabdomyolysis can be increased when combined with statins. | Not specifically reported as a primary outcome. |
| Venous Thromboembolism | Increased risk observed in the FIELD study. | Increased incidence observed in the PROMINENT trial. | Not specifically reported as a primary outcome. |
| Pancreatitis | A known rare side effect. | Not reported as a significant adverse event in PROMINENT. | Not specifically reported as a primary outcome. |
Discussion and Conclusion
The comparison between fenofibrate and the novel SPPARMα, pemafibrate, reveals important distinctions for researchers and drug development professionals.
Efficacy: In a head-to-head trial, pemafibrate demonstrated a superior triglyceride-lowering effect compared to fenofibrate. However, a notable difference is the effect on LDL cholesterol. While fenofibrate generally lowers LDL-C, pemafibrate was associated with an increase in LDL-C in the PROMINENT trial, where patients were on background statin therapy. This finding is crucial and may have contributed to the neutral outcome of the PROMINENT trial on cardiovascular events. The mechanism for this LDL-C increase with pemafibrate in statin-treated patients warrants further investigation.
Safety: Pemafibrate appears to have a more favorable profile regarding liver enzymes compared to fenofibrate, as it was shown to decrease rather than increase ALT levels. Both drugs carry a risk of renal effects and venous thromboembolism. The more selective nature of pemafibrate was hypothesized to lead to a better safety profile, and on some markers, this appears to be the case.
Cardiovascular Outcomes: The FIELD study showed that fenofibrate did not significantly reduce the primary endpoint of major coronary events, though it did reduce total cardiovascular disease events, particularly nonfatal myocardial infarction and coronary revascularization. The PROMINENT trial with pemafibrate was stopped for futility as it showed no reduction in the primary composite cardiovascular endpoint compared to placebo in patients already treated with statins.
References
- 1. FIELD: Fenofibrate Intervention and Event Lowering in Diabetes [medscape.org]
- 2. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acc.org [acc.org]
- 4. Mixed Results With Pemafibrate in Patients With Type 2 Diabetes | MedPage Today [medpagetoday.com]
- 5. Efficacy and safety of pemafibrate (K-877), a selective peroxisome proliferator-activated receptor α modulator, in patients with dyslipidemia: Results from a 24-week, randomized, double blind, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sitofibrate's Binding Affinity to PPAR-alpha: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity of Fibrates to PPAR-alpha
Fibrates exert their therapeutic effects by activating PPAR-alpha, a nuclear receptor that modulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism. The binding affinity of a ligand to PPAR-alpha is a critical determinant of its potency. The following table summarizes the half-maximal effective concentration (EC50) values for several fibrates, indicating the concentration of the drug required to elicit a half-maximal response in a PPAR-alpha activation assay.
| Compound | PPAR-alpha EC50 (µM) | Experimental Assay | Reference |
| Sitofibrate | Data not available | - | - |
| Fenofibric Acid | 9.47 | Transactivation Assay | [1] |
| Bezafibrate | 30.4 | Transactivation Assay | [1] |
| Pemafibrate | 0.0014 | Transactivation Assay | [1] |
| Clofibric Acid | ~50 | Coactivator Recruitment | [2] |
| Gemfibrozil | >100 | Coactivator Recruitment | [2] |
Note: Lower EC50 values indicate higher potency. Fenofibric acid is the active metabolite of fenofibrate.
Experimental Protocols for Determining PPAR-alpha Binding Affinity
Several robust in vitro methods are employed to quantify the binding affinity and activation of PPAR-alpha by ligands. These assays are crucial for the validation and comparison of compounds like this compound.
Reporter Gene Assay (Transactivation Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPAR-alpha.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured under standard conditions.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of PPAR-alpha fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS), which drives the expression of a reporter gene (e.g., luciferase or beta-galactosidase).
-
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound) and a known reference agonist (e.g., fenofibrate).
-
Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter activity is normalized to a control (e.g., vehicle-treated cells). The EC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a sensitive and homogeneous assay that measures the direct binding of a ligand to the PPAR-alpha LBD.
Methodology:
-
Reagents:
-
Purified, tagged (e.g., GST or His-tagged) PPAR-alpha LBD.
-
A fluorescently labeled ligand (tracer) that binds to PPAR-alpha.
-
A terbium- or europium-labeled antibody that specifically binds to the tag on the PPAR-alpha LBD.
-
-
Assay Procedure:
-
The PPAR-alpha LBD, fluorescent tracer, and lanthanide-labeled antibody are incubated together in a microplate.
-
In the absence of a competing ligand, the tracer binds to the LBD, bringing the lanthanide and the fluorophore in close proximity, resulting in a FRET signal upon excitation.
-
-
Competition Binding: The test compound is added in increasing concentrations to compete with the fluorescent tracer for binding to the PPAR-alpha LBD.
-
Signal Detection: The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal is proportional to the displacement of the tracer by the test compound.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the tracer binding) is determined from the dose-response curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in validating this compound's binding affinity and its mechanism of action, the following diagrams illustrate the experimental workflow and the PPAR-alpha signaling pathway.
Caption: Workflow for a PPAR-alpha Reporter Gene Assay.
Caption: PPAR-alpha Signaling Pathway Activation by this compound.
Conclusion
While specific experimental data on the binding affinity of this compound to PPAR-alpha remains elusive in the current body of scientific literature, the established methodologies for determining ligand-receptor interactions provide a clear path forward for its validation. Based on its classification as a fibrate, this compound is presumed to function as a PPAR-alpha agonist. The comparative data for other fibrates, such as fenofibrate and bezafibrate, offer a benchmark for future studies on this compound. Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to quantitatively assess the binding affinity and potency of this compound, thereby providing crucial data for its pharmacological characterization and comparison with other PPAR-alpha agonists.
References
Cross-Validation of Analytical Methods for Fibrates: A Comparative Guide
A detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of fibrates, using Fenofibrate as a representative compound.
In the development and quality control of pharmaceutical products containing fibrates, such as Sitofibrate, robust and reliable analytical methods are paramount. Cross-validation of different analytical techniques ensures data integrity and provides flexibility in laboratory operations. This guide presents a comparative analysis of two commonly employed methods for the quantification of fibrates: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Due to the limited availability of direct cross-validation studies for this compound, this guide utilizes data from studies on Fenofibrate, a structurally and functionally similar compound, to provide a representative comparison.
Data Presentation: Performance Characteristics
The performance of analytical methods is evaluated based on several key parameters. The following tables summarize the typical validation data for HPLC and UV-Vis spectrophotometric methods for the analysis of Fenofibrate, demonstrating their respective capabilities.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for Fibrate Analysis
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Linearity Range | 5 - 30 µg/mL | 2 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.997[1] | > 0.998[2] |
| Accuracy (% Recovery) | 99.13 - 100.74% | 99.36%[2] |
| Precision (% RSD) | < 2% | < 1.7% |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the µg/mL range |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range | Typically in the µg/mL range |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high selectivity and sensitivity for the determination of fibrates.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 1 mM ammonium acetate) and an organic solvent (e.g., Acetonitrile) in a ratio of 10:90 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard Solution Preparation: A stock solution of the fibrate reference standard is prepared in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution to concentrations within the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).
Sample Preparation: A known weight of the powdered pharmaceutical formulation is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter. The filtrate is then diluted with the mobile phase to a concentration within the calibration range.
UV-Visible Spectrophotometry Method
This method is simpler and more rapid, making it suitable for routine quality control analysis.
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
Methodology:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the fibrate in methanol over the UV range (typically around 287 nm for Fenofibrate).
-
Reagents: 0.5% 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in 0.5% HCl and 1% Ferric Chloride (FeCl₃) in 0.5% HCl.
Standard Solution Preparation: A stock solution of the fibrate reference standard is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 2, 3, 4, 5 µg/mL).
Sample Preparation: A known amount of the powdered pharmaceutical formulation is accurately weighed and dissolved in methanol. The solution is sonicated and then filtered. An aliquot of the filtrate is taken and reacted with MBTH and FeCl₃ reagents to develop a stable color, which is then measured at the predetermined λmax.
Visualization of Cross-Validation Workflow
A systematic workflow is essential for the successful cross-validation of different analytical methods.
References
A Comparative Guide to the Effects of Sitofibrate and Bezafibrate on Gene Expression
A Note to Researchers, Scientists, and Drug Development Professionals:
This guide aims to provide a comprehensive comparison of the effects of sitofibrate and bezafibrate on gene expression. However, an extensive review of the scientific literature reveals a significant disparity in the available data for these two compounds. While bezafibrate has been thoroughly studied, with a wealth of information on its mechanism of action and impact on the transcriptome, there is a notable lack of publicly available experimental data on the effects of this compound on gene expression.
Therefore, a direct, data-driven comparison is not currently feasible. This guide will proceed by presenting a detailed analysis of bezafibrate's effects on gene expression, which can serve as a benchmark. The experimental protocols and data formats provided for bezafibrate are representative of the information that would be necessary to conduct a thorough comparative evaluation should data for this compound become available.
Bezafibrate: A Pan-PPAR Agonist's Impact on Gene Expression
Bezafibrate is a well-established lipid-lowering agent that belongs to the fibrate class of drugs. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that function as transcription factors to regulate the expression of a multitude of genes involved in lipid and glucose metabolism, as well as inflammation[1]. Bezafibrate is considered a pan-PPAR agonist, as it activates all three PPAR isoforms: PPARα, PPARγ, and PPARδ[1].
Modulation of Genes in Lipid Metabolism
Bezafibrate's activation of PPARα in the liver is central to its effects on lipid metabolism. This leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, and the downregulation of genes involved in triglyceride and cholesterol synthesis.
Table 1: Key Genes in Lipid Metabolism Regulated by Bezafibrate
| Gene Category | Gene Name | Function | Effect of Bezafibrate |
| Fatty Acid Oxidation | Acyl-CoA Oxidase (ACOX1) | Rate-limiting enzyme in peroxisomal β-oxidation | Upregulation[2] |
| Carnitine Palmitoyltransferase I (CPT1A) | Rate-limiting enzyme in mitochondrial β-oxidation | Upregulation[3] | |
| Fatty Acid Translocase (CD36) | Facilitates fatty acid uptake into cells | Upregulation[3] | |
| Lipogenesis | Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Master regulator of fatty acid and triglyceride synthesis | Downregulation |
| Fatty Acid Synthase (FASN) | Key enzyme in fatty acid synthesis | Downregulation | |
| Apolipoprotein Regulation | Apolipoprotein A-I (APOA1) | Major protein component of HDL, involved in reverse cholesterol transport | Upregulation |
| Apolipoprotein A-II (APOA2) | Component of HDL | Upregulation | |
| Apolipoprotein C-III (APOC3) | Inhibitor of lipoprotein lipase and hepatic lipase | Downregulation |
Regulation of Genes in Inflammation
Beyond its effects on lipid metabolism, bezafibrate exhibits anti-inflammatory properties through the regulation of gene expression. This is primarily mediated through PPARα, which can interfere with the activity of pro-inflammatory transcription factors such as NF-κB.
Table 2: Key Inflammatory Genes Regulated by Bezafibrate
| Gene Name | Function | Effect of Bezafibrate |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Downregulation |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Downregulation |
| C-reactive protein (CRP) | Acute-phase inflammatory marker | Reduction in plasma levels |
Dual Agonism: PPARs and Pregnane X Receptor (PXR)
Recent studies have indicated that bezafibrate can also act as an agonist for the Pregnane X Receptor (PXR), another nuclear receptor that plays a key role in the metabolism and detoxification of foreign substances and the regulation of bile acid homeostasis. This dual agonism contributes to its anticholestatic effects.
Table 3: Key Genes Regulated by Bezafibrate via PXR Activation
| Gene Name | Function | Effect of Bezafibrate |
| Cytochrome P450 3A4 (CYP3A4) | Key enzyme in drug metabolism and detoxification | Upregulation |
| Multidrug Resistance Protein 3 (MDR3) | Transports phospholipids into bile | Upregulation |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulation |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in studying the effects of fibrates on gene expression, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bezafibrate activation of the PPAR signaling pathway.
Caption: A general experimental workflow for comparing the effects of fibrates on gene expression.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments designed to assess the effects of fibrates on gene expression. These protocols are based on methodologies commonly reported in the literature for bezafibrate and other fibrates.
In Vitro Gene Expression Analysis in Hepatocytes
Objective: To determine the effect of bezafibrate on the expression of target genes in a human liver cell line.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Bezafibrate (and this compound, if available)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target genes (e.g., ACOX1, CPT1A, SREBP-1c, APOA1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of bezafibrate (or this compound) or the vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the fold change in gene expression between the fibrate-treated and vehicle-treated groups.
In Vivo Gene Expression Analysis in a Rodent Model
Objective: To investigate the effect of bezafibrate on hepatic gene expression in a mouse model of dyslipidemia.
Materials:
-
Animal model (e.g., C57BL/6J mice on a high-fat diet)
-
Bezafibrate (and this compound, if available) formulated for oral administration
-
Vehicle control
-
RNA extraction reagents for tissue
-
Equipment for tissue homogenization
-
Reverse transcription and qPCR reagents as described for the in vitro protocol
Procedure:
-
Animal Acclimatization and Diet: Acclimatize mice to the housing conditions and provide them with a high-fat diet to induce dyslipidemia for a specified period.
-
Treatment: Randomly assign mice to treatment groups: vehicle control, bezafibrate, and this compound (if available). Administer the compounds or vehicle daily via oral gavage for a set duration (e.g., 2-4 weeks).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the livers with saline. Excise the livers, weigh them, and snap-freeze a portion in liquid nitrogen for RNA analysis.
-
RNA Extraction and Analysis: Homogenize the frozen liver tissue and extract total RNA. Proceed with cDNA synthesis and qRT-PCR as described in the in vitro protocol to determine the expression levels of target genes.
-
Data Analysis: Analyze the gene expression data to determine statistically significant differences between the treatment groups and the control group.
Conclusion
Bezafibrate exerts a broad range of effects on gene expression, primarily through its action as a pan-PPAR agonist. Its ability to upregulate genes involved in fatty acid oxidation while downregulating those involved in lipogenesis and inflammation provides a clear molecular basis for its lipid-lowering and anti-inflammatory properties. The additional discovery of its PXR agonism further expands our understanding of its therapeutic potential.
A comprehensive comparison with this compound is contingent on the availability of similar detailed studies on its mechanism of action and its impact on the transcriptome. Future research focusing on the pharmacological profiling of this compound, including its affinity for PPAR isoforms and other nuclear receptors, and genome-wide expression analyses in relevant cell types and animal models, will be crucial to elucidate its comparative efficacy and potential unique therapeutic advantages.
References
In-Vivo Bioavailability: A Comparative Analysis of Sitofibrate and Simfibrate Not Possible Due to Lack of Available Data
A comprehensive in-vivo comparison of the bioavailability of sitofibrate and simfibrate cannot be provided at this time due to a significant lack of publicly available scientific literature and experimental data for these two compounds. Extensive searches of scholarly databases have yielded no relevant studies detailing the pharmacokinetic profiles, including key bioavailability parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax), for either this compound or simfibrate.
This absence of data prevents the creation of a meaningful comparison guide as requested. The core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and visualizing experimental workflows cannot be fulfilled without foundational research on the in-vivo behavior of these specific drugs.
For researchers, scientists, and drug development professionals interested in the broader class of fibrate drugs, a wealth of information is available for other members of this class, such as fenofibrate . Numerous studies have been published detailing the in-vivo bioavailability and pharmacokinetic properties of various formulations of fenofibrate. Similarly, extensive research exists for simvastatin , a widely studied statin drug, often investigated in combination with fibrates.
Should data on this compound and simfibrate become available in the future, a comparative analysis could be conducted. Such an analysis would typically involve the following:
Hypothetical Experimental Protocol for a Comparative Bioavailability Study:
A standard in-vivo bioavailability study to compare two drugs like this compound and simfibrate would generally adhere to the following protocol:
-
Subject Recruitment: A cohort of healthy human volunteers, or a relevant animal model, would be selected based on specific inclusion and exclusion criteria. The number of subjects would be determined by statistical power calculations to ensure the results are meaningful.
-
Study Design: A randomized, crossover study design is often employed. In this design, each subject receives both drugs in a sequential manner, with a washout period in between, to minimize inter-individual variability.
-
Drug Administration: Standardized doses of this compound and simfibrate would be administered orally, typically after a period of fasting to reduce variability in absorption.
-
Blood Sampling: Blood samples would be collected at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and excretion phases of the drugs.
-
Bioanalytical Method: A validated bioanalytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), would be used to accurately quantify the concentrations of the parent drugs and their major metabolites in the collected plasma samples.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters including:
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
t1/2 (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
-
Statistical Analysis: Statistical methods would be used to compare the pharmacokinetic parameters of this compound and simfibrate to determine if there are any significant differences in their bioavailability.
Visualization of a Typical Bioavailability Study Workflow:
The logical flow of a comparative bioavailability study can be represented as follows:
Caption: Workflow of a typical crossover bioavailability study.
Assessing the Safety Profile of Fibrates: A Comparative Look at Older Generations and the Data Gap on Sitofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrates have long been a cornerstone in the management of dyslipidemia, particularly for lowering triglycerides and raising high-density lipoprotein (HDL) cholesterol. Their mechanism of action, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα), has been well-documented. However, the safety profiles of these agents, especially the older generations such as clofibrate, gemfibrozil, and fenofibrate, have been a subject of ongoing evaluation. This guide provides a comparative assessment of the safety profiles of these established fibrates, supported by available data. It is critical to note at the outset that a direct comparative safety assessment including Sitofibrate is not possible at this time due to a lack of publicly available clinical or preclinical safety data for this specific agent.
Mechanism of Action: PPARα Activation
Fibrates exert their therapeutic effects by activating PPARα, a nuclear receptor that plays a crucial role in lipid metabolism. This activation leads to a cascade of downstream effects, ultimately altering the expression of genes involved in fatty acid oxidation and lipoprotein metabolism.
Figure 1: Simplified signaling pathway of fibrate action via PPARα activation.
Comparative Safety Profile of Older Fibrates
The safety concerns with older fibrates primarily revolve around hepatotoxicity, myopathy (muscle-related adverse effects), and nephrotoxicity. The following tables summarize the key adverse events associated with clofibrate, gemfibrozil, and fenofibrate based on available clinical data.
Table 1: Key Adverse Events Associated with Older Fibrates
| Adverse Event Category | Clofibrate | Gemfibrozil | Fenofibrate |
| Gastrointestinal | Nausea, dyspepsia, abdominal pain | Dyspepsia, abdominal pain, diarrhea | Abdominal pain, nausea, constipation[1] |
| Hepatotoxicity | Increased liver enzymes (AST/ALT), cholestasis | Elevated liver enzymes | Elevated liver enzymes, rare reports of hepatitis[2][3] |
| Myopathy/Rhabdomyolysis | Myalgia, myositis, rhabdomyolysis (risk increased with statins) | Myopathy, rhabdomyolysis, particularly when co-administered with statins[4] | Myopathy, myositis, though considered to have a lower risk than gemfibrozil when combined with statins[4] |
| Nephrotoxicity | Not a primary concern | Not a primary concern | Reversible increases in serum creatinine |
| Cholelithiasis | Increased risk of gallstones | Increased risk of gallstones | Increased risk of gallstones |
| Venous Thromboembolism | Potential increased risk | Reports of increased risk | Reports of increased risk |
Table 2: Comparative Incidence of Selected Adverse Events (from various clinical studies)
| Adverse Event | Clofibrate | Gemfibrozil | Fenofibrate |
| Myopathy (monotherapy) | Incidence not well-quantified in recent literature | ~1% | <1% |
| Rhabdomyolysis (with statin) | High risk, use is discouraged | Higher risk compared to fenofibrate | Lower risk compared to gemfibrozil |
| ALT > 3x ULN | Data less recent | ~1-2% | ~2-5% |
| Serum Creatinine Increase | Not a prominent feature | Not a prominent feature | Common, but usually reversible |
Note: Incidence rates can vary significantly based on the study population, duration, and concomitant medications.
Experimental Protocols for Safety Assessment
The evaluation of fibrate safety in a clinical trial setting involves a rigorous protocol of monitoring and data collection. Below is a generalized workflow for assessing the safety of a new fibrate.
Figure 2: Generalized experimental workflow for fibrate safety assessment.
Key Methodologies in Safety Evaluation:
-
Hepatotoxicity Assessment:
-
Protocol: Regular monitoring of liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin, at baseline and at specified intervals during the trial.
-
Criteria for Discontinuation: Typically, a persistent elevation of ALT or AST greater than three times the upper limit of normal (ULN) would trigger discontinuation of the study drug.
-
-
Myopathy Assessment:
-
Protocol: Monitoring for muscle-related symptoms such as myalgia, weakness, and tenderness. Baseline and periodic measurement of creatine kinase (CK) levels.
-
Criteria for Concern: A significant elevation in CK levels (e.g., >5 or >10 times ULN), especially when accompanied by muscle symptoms, warrants immediate investigation and potential drug discontinuation.
-
-
Nephrotoxicity Assessment:
-
Protocol: Measurement of serum creatinine and calculation of estimated glomerular filtration rate (eGFR) at baseline and throughout the study.
-
Evaluation: Any significant and persistent decline in renal function is carefully evaluated to determine its relationship to the study drug.
-
The Unresolved Safety Profile of this compound
Despite a comprehensive search of scientific literature and clinical trial databases, no significant data on the safety profile of this compound could be retrieved. This includes a lack of information on:
-
Clinical Trials: No registered clinical trials with published safety data for this compound were identified.
-
Preclinical Toxicology: Publicly available preclinical toxicology data for this compound is absent.
-
Case Reports: No case reports detailing adverse events associated with this compound were found.
-
Comparative Studies: There are no studies directly comparing the safety of this compound to older fibrates.
Conclusion and Future Directions
While the safety profiles of older fibrates are relatively well-characterized, highlighting risks of myopathy (especially in combination with statins), hepatotoxicity, and reversible nephrotoxicity, the safety of newer agents remains a critical area of investigation. The complete lack of available safety data for this compound underscores the need for rigorous preclinical and clinical evaluation before its potential place in therapy can be determined. Researchers and drug development professionals should prioritize the transparent reporting of all safety findings from future studies to allow for a comprehensive and comparative assessment of all fibrates. Until such data becomes available, the use of this compound in any clinical context would be unsupported by evidence regarding its safety.
References
- 1. longdom.org [longdom.org]
- 2. Fenofibrate | Liver injury caused by fenofibrate within 48 h after first administration: a case report | springermedicine.com [springermedicine.com]
- 3. Liver injury caused by fenofibrate within 48 h after first administration: a case report | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
Reproducibility of Sitofibrate's lipid-lowering effects across different studies
A notable scarcity of specific clinical data on the lipid-lowering effects of sitofibrate in publicly available literature necessitates a comparative approach using its parent compound, clofibrate, and other commonly prescribed fibrates. This guide provides a comprehensive comparison of the lipid-modifying efficacy of clofibrate, fenofibrate, and gemfibrozil, alongside the widely used statin, atorvastatin, based on available clinical trial data. This analysis aims to offer researchers, scientists, and drug development professionals a clear perspective on the reproducible lipid-lowering profiles of these agents.
Due to the limited availability of dedicated studies on this compound, this guide utilizes data from its closely related predecessor, clofibrate, to provide a baseline for the fibrate class. This compound is a derivative of clofibric acid, the active metabolite of clofibrate, suggesting a similar mechanism of action. The comparison is extended to include fenofibrate and gemfibrozil, two extensively studied fibrates, and atorvastatin, a potent statin, to offer a broader context of lipid-lowering therapies.
Comparative Efficacy of Lipid-Lowering Agents
The following table summarizes the quantitative effects of clofibrate, fenofibrate, gemfibrozil, and atorvastatin on key lipid parameters as reported in various clinical studies. The data is presented as the mean percentage change from baseline.
| Drug Class | Drug | LDL Cholesterol | HDL Cholesterol | Triglycerides | Total Cholesterol |
| Fibrate | Clofibrate | - | - | ~ -30%[1] | ~ -18%[1] |
| Fenofibrate | -5.5% to -15.7%[2] | +18.2% to +18.8%[2] | -41.3% to -43.2%[2] | - | |
| Gemfibrozil | -11% | +11% | -35% | -10% | |
| Statin | Atorvastatin | -35% to -61% | - | -14% to -45% | - |
Experimental Protocols of Key Studies
Detailed methodologies from pivotal clinical trials are outlined below to provide context for the presented efficacy data.
Clofibrate: Comparative Study in Hyperlipidemia
-
Study Design: A double-blind, placebo-controlled study was conducted over four months.
-
Patient Population: The study included 48 patients under the age of 65 with hyperlipidemia.
-
Intervention: Patients were randomized to receive either clofibrate or a combination of clofibrate and beta-pyridylcarbinol.
-
Data Collection: Lipid levels were monitored to determine the percentage reduction in triglycerides and total cholesterol.
Fenofibrate: Monotherapy in Mixed Dyslipidemia
-
Study Design: Two recent clinical trials evaluated the efficacy of fenofibrate monotherapy in patients with mixed dyslipidemia.
-
Patient Population: The trials included large populations of patients diagnosed with mixed dyslipidemia.
-
Intervention: Patients received fenofibrate as monotherapy.
-
Data Collection: Lipid profiles, including LDL-C, HDL-C, and triglycerides, were assessed to determine the treatment effect.
Gemfibrozil: The Helsinki Heart Study
-
Study Design: The Helsinki Heart Study was a randomized, double-blind, placebo-controlled primary prevention trial conducted over five years.
-
Patient Population: The study enrolled 4,081 asymptomatic middle-aged men (40-55 years) with primary dyslipidemia, specifically a non-HDL cholesterol level of > 5.2 mmol/L.
-
Intervention: Participants were randomly assigned to receive either 600 mg of gemfibrozil twice daily or a placebo.
-
Data Collection: Lipid parameters, including total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides, were measured throughout the study to assess the lipid-modifying effects of gemfibrozil.
Atorvastatin: Treatment of Primary Hypercholesterolemia and Mixed Dyslipidemias
-
Study Design: This research involved a review of multiple multicenter, double-blind, placebo-controlled trials.
-
Patient Population: The trials included patients with primary hypercholesterolemia and mixed dyslipidemias.
-
Intervention: Patients received atorvastatin at doses ranging from 2.5 mg to 80 mg per day.
-
Data Collection: Fasting lipid panels were used to measure the percentage change in LDL-C and triglycerides compared to placebo.
Logical Workflow for Comparative Analysis
The following diagram illustrates the decision-making process and workflow for this comparative analysis, beginning with the initial topic of this compound and navigating the available data to provide a comprehensive comparison.
Caption: Logical workflow for the comparative analysis of lipid-lowering drugs.
Signaling Pathway of Fibrate Action
Fibrates, including clofibrate, fenofibrate, and gemfibrozil, exert their lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. The diagram below illustrates this key signaling pathway.
Caption: Simplified signaling pathway of fibrate-mediated lipid metabolism.
References
A Comparative Analysis of the Anti-inflammatory Properties of Fibrates: Clofibrate and Fenofibrate
A notable gap in current research exists concerning the direct comparative anti-inflammatory effects of Sitofibrate and Clofibrate. Extensive database searches did not yield studies directly evaluating this compound's anti-inflammatory capacity. However, given the structural and mechanistic similarities among fibrates, this guide presents a comparative analysis of the well-documented anti-inflammatory effects of Clofibrate and a closely related compound, Fenofibrate. Both drugs are known to exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism and inflammation.
This comparison guide delves into the mechanisms of action, experimental data, and relevant signaling pathways associated with the anti-inflammatory properties of Clofibrate and Fenofibrate, providing valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Clofibrate and Fenofibrate, like other fibrates, function as agonists for the nuclear receptor PPAR-α.[1][2] The activation of PPAR-α leads to a cascade of molecular events that collectively reduce inflammation. A primary mechanism is the suppression of the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway.[2][3] By activating PPAR-α, these fibrates can inhibit the activation of NF-κB, which in turn reduces the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
Additionally, fibrates have been shown to influence other inflammatory pathways. For instance, Fenofibrate and Clofibrate can activate the gene encoding for vanin-1, a protein with potential anti-inflammatory properties. Fenofibrate has also been demonstrated to directly upregulate heme oxygenase-1, contributing to its anti-inflammatory effects in human vascular cells.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes key quantitative data from various studies, highlighting the anti-inflammatory efficacy of Clofibrate and Fenofibrate.
| Drug | Model/Study Population | Key Inflammatory Markers | Dosage | Results | Citation |
| Clofibrate | Male Wistar rats with myocardial infarction | IL-6, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, nuclear NF-kB, iNOS | 100 mg/kg for 7 days | Decreased expression of all listed inflammatory biomarkers. | |
| Fenofibrate | Diabetic patients with mixed dyslipidemia | C-reactive protein (CRP) | Not specified | Reduced CRP levels by approximately 21–28%. | |
| Fenofibrate | Adult patients with Primary Biliary Cholangitis (PBC) | TNF-α, IL-17A, IL-1β, IL-6, IL-8, MCP-1 | 145–160 mg/day | Reduced serum levels of the listed pro-inflammatory cytokines and increased the anti-inflammatory cytokine IL-10. | |
| Fenofibrate | Human THP-1 macrophages (in vitro) | IL-1β, TNF-α, IL-8 | 125 μM | Reduced LPS-stimulated peak concentrations of IL-1β (-63%), TNF-α (-88%), and IL-8 (-54%) in a PPARα-dependent manner. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Clofibrate in a Rodent Model of Myocardial Infarction:
-
Animal Model: Male Wistar rats were subjected to either a sham operation or coronary artery ligation to induce myocardial infarction (MI).
-
Treatment: Seven days post-MI, the rats were treated with either a vehicle or Clofibrate (100 mg/kg) for an additional seven days.
-
Inflammatory Marker Analysis: The expression levels of various inflammatory molecules (IL-6, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, nuclear NF-kB, and iNOS) were measured in the cardiac tissue. The specific techniques for measuring these markers were not detailed in the provided summary but would typically involve methods like Western blotting, immunohistochemistry, or ELISA.
Fenofibrate in Human THP-1 Macrophages:
-
Cell Culture: Human THP-1 monocytes were differentiated into macrophages.
-
Treatment: The macrophages were pretreated with Fenofibrate (125 μM) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: The concentrations of the pro-inflammatory cytokines IL-1β, TNF-α, and IL-8 in the cell culture supernatant were measured, likely using ELISA.
-
NF-κB Signaling Analysis: The study investigated the effect of Fenofibrate on the NF-κB pathway by measuring the nuclear translocation and DNA binding of the NF-κB p50 and p65 subunits. This was achieved by assessing nuclear and cytoplasmic protein expression and the levels of IκBα, an inhibitor of NF-κB.
Visualizing the Anti-inflammatory Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of Clofibrate and Fenofibrate.
Caption: General anti-inflammatory pathway of fibrates.
Caption: In vitro experimental workflow for Fenofibrate.
References
- 1. Deep Scientific Insights on Clofibrate's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofibrate Treatment Decreases Inflammation and Reverses Myocardial Infarction-Induced Remodelation in a Rodent Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sitofibrate: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adhering to established disposal protocols for compounds like sitofibrate is critical for ensuring a safe work environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, ensuring that its final disposition does not pose a threat to public health or the environment.
Regulatory Landscape
In the United States, the disposal of pharmaceutical and chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] State and local regulations may also apply and can be more stringent than federal mandates.[1][2] Therefore, it is imperative for laboratories to be familiar with all applicable regulations.
A key determination under RCRA is whether a waste is hazardous. While some pharmaceutical wastes are explicitly listed as hazardous, others may be classified as such if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. Given that safety data sheets for the related compound fenofibrate classify it as potentially harmful if swallowed, a skin and eye irritant, and capable of causing organ damage through repeated exposure, a cautious approach is warranted. Consequently, this compound should be managed and disposed of as a hazardous chemical waste.
| Regulatory Body | Key Regulations and Responsibilities |
| EPA (Environmental Protection Agency) | Sets federal guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). |
| DEA (Drug Enforcement Administration) | Regulates the disposal of controlled substances. |
| State and Local Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary procedures for the collection and disposal of this compound from a research environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Collection and Segregation
All this compound waste, including unused product, contaminated labware (e.g., gloves, weighing paper), and spill cleanup materials, should be collected in a designated hazardous waste container that is clearly labeled. The container must be in good condition, sealed, and constructed of a compatible material. It is crucial to segregate this compound waste from other waste streams to prevent accidental chemical reactions.
Step 3: Labeling and Storage
The hazardous waste container must be labeled with the words "Hazardous Waste" and include the full chemical name ("this compound"). The label should also indicate the hazards associated with the chemical. Store the sealed container in a designated, secure area away from incompatible materials.
Step 4: Arrange for Professional Disposal
The accepted and required method of disposal for hazardous chemical waste is through a licensed hazardous material disposal company. These specialized contractors will ensure the waste is transported to a permitted facility for proper treatment, which for many pharmaceutical wastes is high-temperature incineration. Do not dispose of this compound in the regular trash or down the drain. Flushing pharmaceuticals can lead to the contamination of waterways, as wastewater treatment plants may not effectively remove all drug compounds.
Step 5: Documentation
Maintain accurate records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and internal safety audits.
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Sitofibrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Sitofibrate. The following procedures for personal protective equipment, operational handling, and disposal are based on safety data for Fenofibrate, a closely related fibrate compound, in the absence of specific data for this compound. It is imperative to handle this compound with the same level of caution.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The recommended PPE is detailed below.
1. Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1] Regulations such as OSHA's eye and face protection standards in 29 CFR 1910.133 or European Standard EN166 should be followed.[1]
2. Skin Protection:
-
Gloves: Wear appropriate chemical-resistant protective gloves to prevent skin contact.[1]
-
Clothing: Protective clothing should be worn to avoid skin exposure.[1] In the event of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[2]
3. Respiratory Protection:
-
In case of insufficient ventilation, wear a suitable respiratory protective device. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.
4. General Hygiene:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
| Exposure Scenario | Recommended Personal Protective Equipment |
| Routine Handling | Chemical safety goggles, chemical-resistant gloves, lab coat. |
| Risk of Inhalation | Approved respirator in addition to routine PPE. |
| Spill or Release | Self-contained breathing apparatus, full protective suit. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Keep containers tightly closed in a cool, well-ventilated place.
-
Store locked up.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant. Disposal should be in accordance with local, state, and federal regulations.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
